Dodecyl acrylate
Description
Significance of Dodecyl Acrylate (B77674) as a Monomer in Polymer Science
Dodecyl acrylate, also known as lauryl acrylate, serves as a crucial building block in the synthesis of a wide array of polymers. sfdchem.comsfdchem.com The presence of the long C12 alkyl chain results in polymers with high hydrophobicity, flexibility, and a low glass transition temperature (Tg). These characteristics make poly(this compound) and its copolymers valuable in applications such as coatings, adhesives, and as stabilizers in polymerization processes. sfdchem.com The monomer's ability to undergo various polymerization methods, including free radical polymerization and controlled radical polymerization techniques, allows for the creation of polymers with tailored properties.
The homopolymer of this compound, poly(this compound), exhibits a low glass transition temperature of -3°C. This property is a direct consequence of the long, flexible dodecyl side chains, which increase the free volume and mobility of the polymer chains. This inherent flexibility is a key attribute that is passed on to the materials synthesized from this monomer.
Overview of Research Trajectories in this compound Chemistry
Research in this compound chemistry has followed several key trajectories, focusing on its synthesis, polymerization behavior, and the application of the resulting polymers.
Synthesis: The primary method for synthesizing this compound is through the esterification of acrylic acid with dodecanol (B89629) (lauryl alcohol). Research in this area aims to optimize reaction conditions to achieve high yields and purity. A common industrial process involves using a sulfonic acid-type cation exchange resin as a catalyst and polymerization inhibitors like hydroquinone (B1673460) and phenothiazine (B1677639) to prevent premature polymerization of the acrylic acid. vulcanchem.com This process can yield this compound with a purity of over 98%. chemicalbook.com
Polymerization Techniques: A significant area of research revolves around the polymerization of this compound. Various techniques are employed to produce polymers with specific characteristics:
Free Radical Polymerization: This is a common method for polymerizing this compound. Initiators such as 2,2′-azobis(isobutyronitrile) (AIBN) are often used. rsc.org
Atom Transfer Radical Polymerization (ATRP): ATRP is a controlled radical polymerization technique that enables the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. vulcanchem.comresearchgate.net Research has focused on optimizing catalyst systems to overcome solubility issues and achieve better control over the polymerization process. researchgate.net
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: RAFT polymerization is another controlled radical polymerization method used to synthesize poly(this compound) with precise control over molecular weight. vulcanchem.comnih.gov
Photoinitiated Polymerization: this compound can be polymerized using light and photoinitiators. vulcanchem.comchemicalbook.com
Copolymerization: The copolymerization of this compound with other monomers is a major research focus to create materials with a broad range of properties. For instance, copolymerization with methyl acrylate has been studied to understand the influence of termination kinetics on the final copolymer properties. acs.org Copolymers with styrene (B11656) and 1-decene (B1663960) have also been investigated for their potential as viscosity index improvers in lubricating oils. researchgate.net
Applications: Research into the applications of poly(this compound) and its copolymers is extensive. One notable application is its use as a stabilizer in dispersion polymerization. vulcanchem.com For example, poly(this compound) has been successfully used to stabilize the synthesis of narrowly dispersed poly(ε-caprolactone) microspheres. vulcanchem.comnih.gov The molecular weight of the poly(this compound) stabilizer was found to influence the size of the resulting microspheres. vulcanchem.com Additionally, this compound-based polymers are explored for use in adhesives, coatings, and even in the development of "plasticizer-free" ion-selective optical sensors. researchgate.net
Interactive Data Tables
Below are interactive data tables summarizing key information about this compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dodecyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O2/c1-3-5-6-7-8-9-10-11-12-13-14-17-15(16)4-2/h4H,2-3,5-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBOSTUDLECTMNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26246-92-4 | |
| Record name | Lauryl acrylate polymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26246-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID7022178 | |
| Record name | Lauryl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; NKRA | |
| Record name | 2-Propenoic acid, dodecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
2156-97-0 | |
| Record name | Lauryl acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2156-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lauryl acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002156970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecyl acrylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24177 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, dodecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lauryl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodecyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.786 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LAURYL ACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90IK36WGVR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Process Optimization for Dodecyl Acrylate
Esterification Routes from Dodecyl Alcohol and Acrylic Acid
The most common method for synthesizing dodecyl acrylate (B77674) is the direct esterification of dodecyl alcohol (dodecanol) and acrylic acid. This reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium towards the formation of the ester product.
Catalytic Systems and Reaction Kinetics
Various acid catalysts are employed in the esterification of dodecyl alcohol. These include homogeneous catalysts like sulfuric acid and p-toluene sulfonic acid (PTSA), as well as heterogeneous catalysts such as sulfonic acid-type cation exchange resins. nih.gov The use of solid acid catalysts like cation exchange resins is advantageous for industrial-scale production due to their ease of separation from the reaction mixture and potential for recycling, which reduces waste. Dodecylbenzenesulfonic acid (DBSA) has also been utilized as it can act as both a catalyst and a surfactant, creating a microemulsion that increases reactant contact and reaction rates. acs.org
The reaction kinetics for the esterification of similar long-chain alcohols with unsaturated carboxylic acids, such as crotonic acid, have been found to follow a second-order rate law, being dependent on the concentrations of both the alcohol and the carboxylic acid. nih.gov The reaction is typically conducted at elevated temperatures, often between 110°C and 130°C, to achieve a reasonable reaction rate and facilitate the removal of water. A representative industrial process might involve heating dodecanol (B89629) and acrylic acid with a sulfonic acid-type cation exchange resin, achieving yields of over 95%.
Table 1: Comparison of Catalytic Systems for Dodecyl Acrylate Synthesis via Esterification
| Catalyst Type | Specific Example(s) | Key Advantages | Typical Reaction Conditions |
| Homogeneous Acid | Sulfuric acid, p-Toluene sulfonic acid | High activity | Elevated temperatures with water removal |
| Heterogeneous Acid | Sulfonic acid-type cation exchange resin | Recyclable, reduced waste | 110-130°C, staged acid addition |
| Surfactant Catalyst | Dodecylbenzenesulfonic acid (DBSA) | Acts as both catalyst and surfactant, enhances reactant contact | Mild conditions (35-50°C) |
Role of Inhibitors in Preventing Premature Polymerization
A critical aspect of this compound synthesis is the prevention of premature polymerization of the acrylic acid reactant and the acrylate ester product. The vinyl group in these molecules is susceptible to free-radical polymerization, especially at the elevated temperatures used for esterification. To mitigate this, polymerization inhibitors are added to the reaction mixture.
Commonly used inhibitors include hydroquinone (B1673460) and phenothiazine (B1677639). epo.org These compounds function by scavenging free radicals that may initiate polymerization. For instance, a typical laboratory or industrial synthesis will include small amounts of both hydroquinone and phenothiazine in the initial reaction mixture. epo.org The selection and concentration of the inhibitor are crucial to ensure the stability of the monomer during synthesis and subsequent storage without significantly interfering with the desired esterification reaction.
Transesterification Processes for this compound Synthesis
Transesterification, or ester exchange, is an alternative route for producing this compound. This method involves the reaction of dodecyl alcohol with a lower alkyl acrylate, such as methyl acrylate or ethyl acrylate, to form this compound and a lower alcohol (e.g., methanol (B129727) or ethanol). This process is particularly advantageous as it avoids the handling of corrosive acrylic acid.
Catalyst Development for Ester Exchange Reactions
A range of catalysts has been developed for the transesterification of acrylates. Tetraalkyl titanates, such as titanium(IV) isopropoxide, are effective catalysts for this reaction. epo.orggoogle.com Organotin compounds have also been explored as catalysts for transesterification. googleapis.com More recently, lithium alkoxides, generated in situ from the reaction of a primary alcohol with a strong base like lithium diisopropylamide (LDA), have been shown to be effective for the transesterification of poly(methyl methacrylate), a related polymer system. nih.gov The reaction is driven to completion by removing the more volatile lower alcohol byproduct, often under vacuum. google.com
Solvent-Free Approaches and Process Efficiency
A significant advantage of the transesterification route is the potential for solvent-free reaction conditions. By using an excess of the starting acrylate ester or by conducting the reaction under vacuum, the lower alcohol byproduct can be continuously removed, shifting the equilibrium towards the product. This approach improves process efficiency and reduces the environmental impact by eliminating the need for a solvent and its subsequent removal and disposal. A typical solvent-free process involves heating methyl acrylate and dodecanol with a catalyst like titanium(IV) isopropoxide at temperatures between 120°C and 140°C under vacuum, which can achieve yields of 85-90%. This method is also compatible with continuous flow reactors, further enhancing its industrial applicability.
Table 2: Overview of Transesterification for this compound Synthesis
| Reactants | Catalyst Example | Key Feature | Process Efficiency |
| Methyl acrylate, Dodecanol | Titanium(IV) isopropoxide | Solvent-free, vacuum-assisted removal of methanol | High yield (85-90%), low environmental impact |
| Ethyl acrylate, Dodecanol | Tetraalkyl titanate | Avoids use of acrylic acid | Driven by removal of ethanol |
Alkylation Reactions for this compound Production
Alkylation reactions represent a less common but viable pathway for the synthesis of this compound. One such method involves the nucleophilic substitution reaction between an alkali metal acrylate, such as potassium acrylate, and dodecyl bromide. This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). However, this route is often less efficient, with yields around 70-80%, and is complicated by the generation of salt byproducts that require removal.
Another alkylation approach is the Friedel-Crafts alkylation of n-dodecane with acryloyl chloride using a Lewis acid catalyst like aluminum chloride (AlCl₃). This method suffers from lower yields (less than 60%) due to competing oligomerization reactions and requires careful temperature control to minimize polymerization.
Propylene-Based Synthesis Strategies
Propylene (B89431) serves as a key feedstock in the petrochemical industry for the production of acrylic acid, a primary precursor to this compound. sdlookchem.comresearchgate.net The synthesis of acrylic acid from propylene typically occurs through a two-step oxidation process via acrolein. researchgate.net Once acrylic acid is produced, it can be reacted with dodecanol (lauryl alcohol) to form this compound.
Additionally, direct alkylation reaction methods involving propylene have been reported. sfdchem.comsfdchinachem.com One such method involves reacting n-dodecane with propylene in the presence of a suitable catalyst to yield this compound. sfdchem.comsfdchinachem.com Another variation utilizes the reaction of a dodecyl bromide compound with propylene, also facilitated by a catalyst, to produce the target ester. sfdchem.comsfdchinachem.com These propylene-based strategies are foundational in the large-scale industrial production of various acrylates. sdlookchem.com
Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a significant shift towards developing more environmentally friendly methods for chemical synthesis, and the production of this compound is no exception. These "green" approaches focus on the use of renewable resources and processes that minimize waste and energy consumption. chemistryviews.orgrug.nl
A key aspect of green chemistry is the substitution of petrochemical feedstocks with renewable, bio-based alternatives. researchgate.netrug.nl For this compound synthesis, this primarily involves sourcing the alcohol component, dodecanol (lauryl alcohol), and potentially the acrylic acid moiety from biological sources. chemistryviews.org Plant oils, such as soybean, coconut, and palm oil, are viable sources of the fatty acids that can be converted into lauryl alcohol. google.com
Research has demonstrated the feasibility of producing acrylate resins from bio-based alcohols like lauryl alcohol, menthol, and vanillin. chemistryviews.orgresearchgate.net The use of these renewable feedstocks is aimed at reducing the carbon footprint and the dependence on finite fossil fuels. chemistryviews.orgrug.nl Furthermore, efforts are being made to produce acrylic acid itself from bio-based platform chemicals like glycerol (B35011) and sugars, creating a pathway to a fully bio-based this compound. researchgate.netacs.org For instance, 2-Octyl Acrylate is a commercially available bio-based monomer with a significant traceable bio-based content, offering a sustainable alternative to fossil-based acrylates. basf.com
"One-pot" synthesis, where multiple reaction steps are carried out in a single reactor without isolating intermediates, is a significant strategy for reducing the environmental impact of chemical processes. chemistryviews.orgresearchgate.net This approach minimizes the use of solvents for separation and purification, reduces energy consumption, and decreases waste generation. chemistryviews.org
For the synthesis of this compound and other poly(meth)acrylates, one-pot methodologies have been successfully developed. chemistryviews.orgresearchgate.net These processes often employ multicatalytic systems that can facilitate several reaction stages, from the in-situ generation of a reactive (meth)acrylic anhydride (B1165640) to its subsequent esterification with a bio-based alcohol like lauryl alcohol, and finally, polymerization. chemistryviews.orgresearchgate.net Researchers have successfully used this approach with various bio-based alcohols, demonstrating its versatility. chemistryviews.org The reduction in the environmental factor, or E-factor, by as much as three-quarters highlights the significance of this synthetic strategy. chemistryviews.org
Biobased Feedstocks and Sustainable Pathways
Industrial Scale-Up and Continuous Processing Technologies
The transition from laboratory-scale synthesis to large-scale industrial production of this compound requires the implementation of efficient and continuous processing technologies. These methods are designed to maximize output, ensure consistent product quality, and minimize operational costs.
Reactive distillation (RD) is an intensified process that combines chemical reaction and product separation within a single unit. acs.orgresearchgate.net This integration offers significant advantages for equilibrium-limited reactions like esterification, as the continuous removal of by-products (such as water) drives the reaction towards completion, leading to higher conversion rates. acs.org For acrylate production, this can result in a reduction of production costs by up to 37% due to lower investment and operating costs. acs.org
While RD has been extensively studied for the production of other acrylates like butyl acrylate, the principles are applicable to this compound synthesis. acs.orgresearchgate.netlut.fi The process typically involves feeding acrylic acid and dodecanol into a distillation column containing a catalyst. The reaction and separation occur simultaneously, with the heavier this compound being collected from the bottom of the column while the lighter water is removed from the top. However, a key challenge in RD is the potential for polymerization of acrylic acid and the acrylate product at the elevated temperatures required, which necessitates the use of polymerization inhibitors. acs.org
Achieving high yield and purity is a critical goal in the industrial production of this compound. This is often accomplished through a combination of optimized reaction conditions and effective purification methods. A common industrial method is catalytic esterification using a solid acid catalyst, such as a sulfonic acid-type cation exchange resin. chemicalbook.comvulcanchem.com This heterogeneous catalyst is easily separated from the reaction mixture, simplifying the purification process. vulcanchem.com
A typical high-yield process involves reacting dodecanol with a slight excess of acrylic acid in the presence of the catalyst and polymerization inhibitors like hydroquinone and phenothiazine. chemicalbook.comvulcanchem.com The reaction is often staged, with an initial phase at a lower temperature followed by a secondary phase at a higher temperature under reduced pressure to drive off water. chemicalbook.comvulcanchem.com Post-reaction, the catalyst is filtered out, and the crude product undergoes a series of washing and drying steps to remove unreacted starting materials and by-products, resulting in a final product with high purity. chemicalbook.comvulcanchem.com
Interactive Data Table: Comparison of this compound Synthesis Methods
| Synthesis Method | Typical Yield (%) | Typical Purity (%) | Scalability | Key Advantages | Key Disadvantages |
| Catalytic Esterification | 95.8 | 98.87 | High | High yield and purity, recyclable catalyst. chemicalbook.comvulcanchem.com | Requires careful temperature control to prevent polymerization. acs.org |
| Alkylation (Dodecyl Bromide) | ~70-80 | ~90 | Low | Alternative route to esterification. | Lower yield, generates halide waste. |
| Transesterification | 85-90 | ~97 | Moderate | Avoids handling corrosive acrylic acid. | Requires vacuum to remove alcohol by-product. |
Dodecyl Acrylate Polymerization Mechanisms and Kinetic Studies
Free Radical Polymerization of Dodecyl Acrylate (B77674)
Free-radical polymerization is a primary method for synthesizing poly(dodecyl acrylate). This chain reaction mechanism involves several elementary steps: initiation, propagation, chain transfer, and termination. fujifilm.com The process begins with the generation of free radicals from an initiator, which then react with this compound monomers to create propagating radicals. fujifilm.com These radicals subsequently add to more monomer units in the propagation phase, leading to the formation of long polymer chains.
Initiation Mechanisms and Initiator Selection
The initiation of free-radical polymerization involves the generation of radical species that subsequently react with monomer units. fujifilm.com This is typically achieved through the decomposition of an initiator molecule. rsc.org The choice of initiator is crucial as it can significantly influence the polymerization process and the final polymer properties. researchgate.net
Commonly used initiators for free-radical polymerization fall into two main categories: azo compounds and peroxides. fujifilm.com For instance, 2,2′-azobis(isobutyronitrile) (AIBN) is a frequently used azo initiator. vulcanchem.com These initiators decompose upon heating to generate free radicals. fujifilm.com The selection of an initiator is often based on its half-life at a specific temperature, which dictates the rate of radical generation. rsc.org
In addition to thermal initiation, photoinitiation can be employed, where light is used to decompose a photoinitiator and create radicals. vulcanchem.com For example, N-acetyl-4-nitro-1-naphthylamine (ANNA) in the presence of N,N-dimethylaniline (DMA) can act as a photoinitiator system for this compound polymerization. vulcanchem.com
Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, also utilize specific initiating systems. In RAFT, a conventional initiator like AIBN is used in conjunction with a chain transfer agent, such as 2-Cyanoprop-2-yl-dithiobenzoate (CPDB), to control the polymerization of this compound. vulcanchem.comnih.gov
Table 1: Examples of Initiators and Initiating Systems for this compound Polymerization
| Initiator/System | Type | Polymerization Method |
| 2,2′-azobis(isobutyronitrile) (AIBN) | Azo Compound | Free Radical Polymerization, RAFT Polymerization fujifilm.comvulcanchem.com |
| N-acetyl-4-nitro-1-naphthylamine (ANNA) / N,N-dimethylaniline (DMA) | Photoinitiator System | Photoinitiated Polymerization vulcanchem.com |
| 2-Cyanoprop-2-yl-dithiobenzoate (CPDB) | Chain Transfer Agent (used with an initiator) | RAFT Polymerization vulcanchem.com |
Propagation Rate Coefficients (kp) and Reaction Dynamics
The pulsed-laser polymerization in conjunction with size-exclusion chromatography (PLP-SEC) is a robust technique for determining kp values. cmu.edusci-hub.se Studies have shown that for alkyl acrylates, there is a family-type behavior for kp, where the values are of a similar order of magnitude within the acrylate family. cmu.edu For this compound, the kp has been measured under various conditions. For example, at 25°C, this compound exhibits a propagation rate coefficient (kp) of 17,682 L·mol⁻¹·s⁻¹.
The structure of the alkyl ester group can influence the propagation rate. For instance, a comparison of kp values for different alkyl methacrylates revealed a consistent increase in kp with the size of the ester group. acs.org This suggests that the long dodecyl chain in this compound may affect the reactivity of the propagating radical.
The reaction dynamics are also influenced by factors such as temperature and pressure. High-pressure conditions can enhance the propagation rate. cmu.edu For instance, at 40 °C and 1000 bar, the kp of this compound has been studied in copolymerization systems. cmu.edu
Table 2: Propagation Rate Coefficients (kp) for this compound and Related Monomers
| Monomer | Temperature (°C) | Pressure (bar) | kp (L·mol⁻¹·s⁻¹) |
| This compound | 25 | Not Specified | 17,682 |
| Methyl Acrylate | 40 | 1000 | ~19,000 cmu.edu |
| This compound | 40 | 1000 | ~17,000 cmu.edu |
| Dodecyl Methacrylate (B99206) | 40 | 1000 | ~2,500 cmu.edu |
Termination Kinetics and Chain Length Dependence (kt, CLDT)
Termination is the final step in free-radical polymerization, where the growth of polymer chains is stopped by the reaction of two propagating radicals. fujifilm.com The rate of this reaction is described by the termination rate coefficient, kt. cmu.edu The termination kinetics of this compound are complex and exhibit a significant dependence on the chain length of the reacting radicals, a phenomenon known as chain-length-dependent termination (CLDT). acs.orgmdpi.com
Studies utilizing techniques like single-pulse pulsed-laser polymerization (SP-PLP) have been instrumental in investigating the termination kinetics of this compound. acs.orgqut.edu.au These studies have revealed that the termination rate coefficient, kt, is not constant but varies with the degree of monomer conversion. acs.orgqut.edu.au For this compound homopolymerization, a plateau region of constant kt extends up to approximately 70% monomer conversion. acs.orgqut.edu.au
The penultimate unit model has been successfully applied to describe the termination kinetics in the copolymerization of this compound. acs.orgqut.edu.au This model considers the influence of the monomer unit preceding the radical chain end (the penultimate unit) on the termination rate. acs.orgqut.edu.au In the copolymerization of this compound with dodecyl methacrylate and methyl acrylate, the penultimate unit model, using the geometric mean approximation for cross-termination, provides an excellent fit for the experimental data. cmu.eduacs.orgqut.edu.au This suggests that the nature of the unit adjacent to the radical center plays a significant role in controlling the termination reaction. acs.orgqut.edu.au The successful application of this model is particularly noteworthy in systems where steric effects are prominent. acs.orgqut.edu.auresearchgate.netresearchgate.net
Steric effects arising from the bulky dodecyl group in this compound have a profound impact on termination rates. acs.orgqut.edu.au The long alkyl chain hinders the mobility of the propagating radical, leading to a slower termination rate compared to acrylates with smaller ester groups like methyl acrylate. cmu.edu The termination rate coefficient of methyl acrylate is almost two orders of magnitude higher than that of this compound. cmu.edu This significant difference highlights the role of steric hindrance in controlling the termination process. acs.orgqut.edu.au The excellent fit of the penultimate unit model to experimental data for this compound copolymerization provides strong evidence that steric effects are a major contributing factor to the control of termination rates, especially at low to moderate monomer conversions. cmu.eduacs.orgqut.edu.au
Penultimate Unit Model Application
Role of Mid-Chain Radicals in Polymerization
In the polymerization of acrylates, including this compound, the formation of mid-chain radicals (MCRs) through intramolecular chain transfer (backbiting) is a significant secondary reaction. wpmucdn.commdpi.com This process involves the abstraction of a hydrogen atom from the polymer backbone by the propagating radical at the chain end, resulting in the formation of a more stable tertiary radical in the middle of the chain. mdpi.com
The challenge in studying the kinetics of acrylate polymerization lies in deconvoluting the reactions of chain-end radicals from those of mid-chain radicals. canterbury.ac.nz To isolate and study the termination of chain-end radicals specifically, experiments have been conducted at low temperatures (e.g., -40 °C) where the formation of MCRs is minimized. acs.orgcanterbury.ac.nz
Effect of Temperature and Pressure on Kinetic Parameters
The kinetic parameters of this compound (DA) polymerization, particularly the propagation rate coefficient (k_p) and the termination rate coefficient (k_t), are significantly influenced by temperature and pressure. These parameters are crucial for controlling the polymerization process and the final properties of the resulting polymer.
Studies employing pulsed-laser polymerization (PLP) have provided detailed insights into these effects. The propagation rate coefficient (k_p) for this compound, like other acrylates, increases with both temperature and pressure. For instance, at high pressures (1000 bar), the k_p value can be determined with high accuracy. cmu.edu The temperature dependence of k_p generally follows the Arrhenius equation, indicating that higher temperatures provide the necessary activation energy for the propagation step to occur more rapidly. Similarly, increasing pressure tends to enhance the propagation rate. nsf.gov
The termination rate coefficient (k_t) is also a function of temperature and pressure. For this compound homopolymerization, the termination kinetics have been extensively studied. cmu.edu At high pressures, such as 1000 bar and a temperature of 40°C, the signal-to-noise ratio in single pulse-pulsed laser polymerization (SP-PLP) experiments is very satisfactory, allowing for precise determination of k_t. cmu.edu In bulk copolymerization of this compound with dodecyl methacrylate, the termination rate is influenced by steric effects, which are modulated by temperature and pressure. cmu.eduspringernature.com The termination process in this compound polymerization is generally diffusion-controlled, meaning the rate is limited by the mobility of the growing polymer chains. cmu.edu An increase in temperature enhances segmental mobility, leading to a higher k_t, while an increase in pressure typically reduces free volume, hinders diffusion, and thus lowers k_t.
The activation energy (E_A) and activation volume (ΔV‡) are key parameters derived from the temperature and pressure dependence of rate coefficients. For the termination reaction of this compound, the activation energy at ambient pressure is approximately 8.9 kJ·mol⁻¹, and the activation volume derived from its pressure dependence is about 14 cm³·mol⁻¹. cmu.edu
| Parameter | Condition | Value | Reference |
|---|---|---|---|
| Propagation Rate Coefficient (k_p) | 25°C | 17,682 L·mol⁻¹·s⁻¹ | |
| Activation Energy of Termination (E_A(k_t)) | Ambient Pressure | 8.9 ± 3.2 kJ·mol⁻¹ | cmu.edu |
| Activation Volume of Termination (ΔV‡(k_t)) | 30°C | 14 ± 2.6 cm³·mol⁻¹ | cmu.edu |
| Termination Rate Coefficient (k_t) / Propagation Rate Coefficient (k_p) Ratio | 40°C, 1000 bar (Initial Plateau) | Constant up to ~70% conversion | cmu.edu |
Controlled Radical Polymerization of this compound
Controlled radical polymerization (CRP), also known as reversible-deactivation radical polymerization (RDRP), encompasses a set of techniques that provide "living" characteristics to radical polymerization. These methods allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures. acs.orgsigmaaldrich.com For this compound, a monomer valued for the hydrophobicity it imparts to polymers, CRP techniques are essential for creating well-defined materials. The two most prominent and versatile CRP methods applied to this compound are Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP). researchgate.nettcichemicals.com
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
RAFT polymerization is a highly versatile RDRP method applicable to a wide range of monomers, including acrylates like this compound. The process involves adding a specific chain transfer agent (CTA), typically a thiocarbonylthio compound, to a conventional free-radical polymerization system. boronmolecular.com This CTA mediates the polymerization by reversibly deactivating the growing polymer chains through a degenerative chain transfer process, allowing all chains to grow simultaneously and leading to polymers with controlled molecular structures. acs.orgresearchgate.net
The success of a RAFT polymerization hinges on the appropriate selection of the CTA for the specific monomer and reaction conditions. tandfonline.com A RAFT agent, with the general structure Z-C(=S)S-R, has two key functional groups: the 'Z' group, which modulates the reactivity of the C=S double bond, and the 'R' group, which acts as the initial leaving group and must be an efficient radical initiator. researchgate.nettandfonline.com
For acrylates like this compound, trithiocarbonates are a highly effective class of CTAs. mdpi.com A commonly used and effective CTA is 4-cyano-4-(dodecylsulfanylthiocarbonylsulfanyl) pentanoic acid, where the dodecyl group provides stability. mdpi.comresearchgate.net The design must ensure that the initial CTA is consumed early in the polymerization to achieve high fidelity, meaning that nearly every polymer chain contains the CTA fragment at its terminus. This high end-group fidelity is what confers the "living" character to the polymer, enabling further chain extensions to create block copolymers. acs.orgboronmolecular.com For instance, a poly(ethyl ethylene (B1197577) phosphonate)-based macromolecular CTA, which itself carries a dodecyl chain, has been successfully used for the RAFT polymerization of acrylates, demonstrating high control. utwente.nl The choice of the 'R' group is critical for efficient re-initiation, while the 'Z' group fine-tunes the addition and fragmentation rates that govern the RAFT equilibrium.
| CTA Name/Type | 'R' Group Functionality | 'Z' Group Functionality | Applicability | Reference |
|---|---|---|---|---|
| Trithiocarbonates (e.g., 4-cyano-4-(dodecylsulfanylthiocarbonyl)sulfanylpentanoic acid) | Stabilizing, good leaving group | Modulates addition-fragmentation equilibrium | Highly effective for acrylates and methacrylates | mdpi.comresearchgate.net |
| Dithiobenzoates | Varies (e.g., cumyl, cyanoisopropyl) | Aryl group (phenyl) | Effective for styrenes and acrylates, but can cause rate retardation | nsf.govresearchgate.net |
| 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) | 2-methylpropionic acid | Dodecylthiocarbonothioylthio | Used for various monomers including acrylates | researchgate.net |
A key advantage of RAFT polymerization is the ability to target specific polymer chain lengths (and thus molecular weights) and achieve a narrow molecular weight distribution, quantified by a low dispersity (Đ = M_w/M_n). The theoretical number-average molecular weight (M_n) can be predicted based on the initial ratio of monomer to CTA concentrations and the monomer conversion. boronmolecular.com
For this compound, RAFT polymerization allows for the synthesis of polymers with M_n values that increase linearly with monomer conversion, which is a hallmark of a controlled polymerization process. rsc.org The dispersity values are typically low, often below 1.2, indicating that the polymer chains are of similar length. acs.orgrsc.org This level of control is maintained over a wide range of targeted molecular weights. researchgate.net The retention of the thiocarbonylthio end-group allows the resulting poly(this compound) to be used as a macro-CTA for subsequent polymerization of another monomer, leading to the formation of well-defined block copolymers. rsc.org
| Monomer System | Targeted M_n (g/mol) | Experimental M_n (g/mol) | Dispersity (Đ) | Reference |
|---|---|---|---|---|
| Butyl Acrylate | - | 33,600 | 1.13 | acs.org |
| Poly(butyl acrylate)-block-poly(acrylic acid) | - | 52,400 | 1.19 | acs.org |
| Fatty Acid Methacrylate (Lauric Acid based) | 10,400 | 11,100 | 1.15 | rsc.org |
| Fatty Acid Methacrylate (Stearic Acid based) | 20,000 | 19,100 | 1.12 | rsc.org |
This rate retardation is often more pronounced at higher CTA concentrations. nsf.govresearchgate.net Several hypotheses have been proposed to explain this effect, including the slow fragmentation of the intermediate radical, termination of the intermediate radical (cross-termination), or other "missing steps" in the kinetic model. researchgate.netacs.org For acrylate monomers, the stability of the intermediate radical plays a significant role. Even with optimized CTAs, some degree of retardation can occur, suggesting it may be an intrinsic feature of the control mechanism in many RAFT systems. nsf.govrsc.org Despite this, the controlled nature of the polymerization is maintained, allowing for the synthesis of well-defined polymers.
Controlled Chain Length and Molecular Weight Distribution
Atom Transfer Radical Polymerization (ATRP) of this compound
Atom Transfer Radical Polymerization (ATRP) is another powerful CRP technique used for the synthesis of well-defined poly(this compound). researchgate.netresearchgate.net ATRP is based on the reversible transfer of a halogen atom (typically chlorine or bromine) between a dormant polymer chain and a transition metal complex catalyst (e.g., a copper(I) complex). researchgate.netacs.org This process maintains a low concentration of active propagating radicals at any given time, suppressing irreversible termination reactions. tandfonline.com
A significant challenge in the ATRP of this compound (also known as lauryl acrylate) is the poor solubility of the catalyst complex in the non-polar monomer and the resulting polymer. researchgate.netresearchgate.nettandfonline.com Early attempts using common ligands like linear tridentate amines with copper(I) bromide (CuBr) resulted in poor control over molecular weight and high dispersity due to catalyst precipitation. researchgate.netresearchgate.net
This issue was overcome by designing a catalyst system that is soluble in the reaction medium. The use of a copper catalyst complexed with the ligand 4,4′-di(5-nonyl)-2,2′-bipyridine (dNbpy) significantly improved both molecular weight control and resulted in low dispersities for poly(this compound). researchgate.netresearchgate.nettandfonline.com Further optimization of the reaction conditions involved the initial addition of a small amount of the deactivating Cu(II) complex. This helps to establish the ATRP equilibrium quickly and compensates for the relatively low rate of termination reactions at the beginning of the polymerization, which is a characteristic of bulky acrylates like this compound. tandfonline.comcmu.edu Under optimized conditions, ATRP of this compound yields polymers with predetermined molecular weights and dispersities as low as 1.2. cmu.edu
| Component | Chemical | Purpose | Reference |
|---|---|---|---|
| Monomer | This compound (Lauryl Acrylate) | Building block of the polymer | researchgate.netresearchgate.nettandfonline.com |
| Initiator | Methyl 2-bromopropionate (MBrP) | Source of initial polymer chains | cmu.edu |
| Catalyst | Copper(I) Bromide (CuBr) | Activator in the ATRP equilibrium | researchgate.netresearchgate.nettandfonline.com |
| Ligand | 4,4′-di(5-nonyl)-2,2′-bipyridine (dNbpy) | Solubilizes the copper catalyst in the non-polar medium | researchgate.netresearchgate.nettandfonline.com |
| Deactivator | Copper(II) Bromide (CuBr₂) | Added initially to ensure fast deactivation and control | cmu.edu |
| Solvent | Toluene (B28343) | Reaction medium | cmu.edu |
| Temperature | 90°C | Provides sufficient reaction rate | cmu.edu |
Deactivator Addition Strategies for Molecular Weight Control
Specific Polymerization Techniques for this compound
Beyond controlled radical polymerization, this compound can be polymerized using more traditional techniques like solution and emulsion polymerization. These methods are widely used in industrial settings and offer distinct advantages depending on the desired product form.
In solution polymerization, the monomer and initiator are dissolved in a suitable solvent. This method allows for good heat control and can lead to polymers with a narrow molecular weight distribution, although typically broader than those achieved with CRP.
The free-radical solution polymerization of n-butyl acrylate has been studied to understand the effects of chain transfer to the polymer. mdpi.com Similar principles apply to this compound. A study on the copolymerization of acrylates with 2-methylene-1,3-dioxepane (B1205776) (MDO) in cyclohexane (B81311) solution at 70°C using AIBN as the initiator provides a general framework for the solution polymerization of acrylates. a-star.edu.sg The optimization of solution polymerization often involves adjusting the monomer concentration, initiator type and concentration, solvent, and temperature to achieve the desired molecular weight and conversion. a-star.edu.sg
Emulsion polymerization is a heterogeneous process where the monomer is emulsified in an aqueous phase with the aid of a surfactant. mdpi.com Polymerization is initiated in the aqueous phase, and polymer particles (latex) are formed. mdpi.com This technique is advantageous for producing high molecular weight polymers at a fast rate and results in a stable aqueous dispersion of the polymer. mdpi.com
The emulsion polymerization of lauryl methacrylate, a monomer structurally similar to this compound, has been investigated. researchgate.net These studies provide insights into the conditions required for the successful emulsion polymerization of long-chain alkyl (meth)acrylates. For instance, the emulsion copolymerization of dodecyl methacrylate has been used to form latexes with extensive grafting. researchgate.net The process typically involves a water-soluble initiator like potassium persulfate and various surfactants to stabilize the monomer droplets and polymer particles. researchgate.net The choice of surfactant can significantly impact the particle size and stability of the resulting latex. researchgate.net In some cases, functional monomers like acrylic acid are included to enhance adhesive properties. mdpi.com
Emulsion Polymerization for this compound Latexes
Role of Emulsifiers and Initiators
Emulsion polymerization is a common method for synthesizing acrylic polymers. In this process, emulsifiers and initiators play pivotal roles in the reaction kinetics and the final properties of the polymer latex.
Emulsifiers, such as sodium dodecyl sulfate (B86663) (SDS) and sodium dodecyl benzene (B151609) sulfonate (SDBS), are crucial for creating stable emulsions of the hydrophobic this compound monomer in an aqueous medium. researchgate.netiospress.nlgoogle.com These surfactants form micelles, which serve as the primary loci for polymerization. acs.org The concentration of the emulsifier can influence the particle size and stability of the resulting latex. researchgate.net For instance, in the emulsion polymerization of other acrylates, the use of mixed emulsifiers like SDBS and octyl phenol (B47542) polyoxyethylene ether (op-10) has been reported to yield stable aqueous acrylate emulsions. iospress.nl
Initiators are responsible for generating the free radicals that start the polymerization chain reaction. acs.org The choice between a water-soluble initiator, like ammonium (B1175870) persulfate (APS) or potassium persulfate (KPS), and an oil-soluble initiator can significantly affect the polymerization kinetics. researchgate.netresearchgate.net Water-soluble initiators generate radicals in the aqueous phase, which then diffuse into the monomer-swollen micelles to initiate polymerization. acs.org The concentration of the initiator is a key parameter; for example, in certain acrylic adhesive preparations, the initiator accounted for 1% of the monomer weight. iospress.nl The combination of the initiator and emulsifier system, including the type of counter-ion, can have a profound influence on the final particle size of the latex. researchgate.net
| Component | Example(s) | Function |
| Emulsifier | Sodium dodecyl sulfate (SDS), Sodium dodecyl benzene sulfonate (SDBS), Octyl phenol polyoxyethylene ether (op-10) | Stabilizes monomer droplets in aqueous solution, forms micelles where polymerization occurs. researchgate.netiospress.nlgoogle.comacs.org |
| Initiator | Ammonium persulfate (APS), Potassium persulfate (KPS) | Generates free radicals to initiate the polymerization process. researchgate.netiospress.nlresearchgate.net |
Effect of Chain Transfer Agents on Molecular Weight and Gel Content
Chain transfer agents (CTAs) are utilized to control the molecular weight and gel content of the resulting polymer. nih.govacs.org Thiols, such as tert-dodecyl mercaptan (TDM) and n-dodecyl mercaptan (NDM), are commonly used CTAs in the radical polymerization of acrylates. iospress.nlnih.govacs.org
The mechanism involves the abstraction of a hydrogen atom from the CTA by a growing polymer radical. This terminates the polymer chain and creates a new radical on the CTA, which can then initiate a new polymer chain. nih.gov This process leads to the formation of shorter polymer chains and, consequently, a lower average molecular weight. nih.gov
Studies on water-based acrylic pressure-sensitive adhesives have demonstrated a clear relationship between the concentration of TDM and the gel content. nih.gov An increase in the TDM concentration from 0.00% to 0.15% resulted in a decrease in gel content from 55% to 0%. nih.gov This reduction in gel content is attributed to the dominance of the chain transfer mechanism over intermolecular chain transfer to the polymer, which can lead to cross-linking and gel formation. nih.gov Specifically, TDM proportions of 0.1 and 0.2 parts per hundred monomer (phm) were found to be effective in nearly eliminating the gel fraction in the studied systems. nih.gov
| Chain Transfer Agent | Effect on Polymer Properties |
| tert-dodecyl mercaptan (TDM) | Increasing the concentration of TDM leads to a decrease in both the molecular weight and the gel content of the acrylic polymer. nih.govresearchgate.net |
| n-dodecyl mercaptan (NDM) | Used as a molecular weight regulator in the synthesis of aqueous emulsion acrylic adhesives. iospress.nlacs.org |
| 2-Cyanoprop-2-yl-dithiobenzoate | Employed as a CTA in the reversible addition-fragmentation chain transfer (RAFT) polymerization of this compound to synthesize poly(this compound) with a narrow molecular weight distribution. mdpi.comresearchgate.netnih.gov |
Dispersion Polymerization for Monodisperse Microspheres
Dispersion polymerization is a technique used to produce monodisperse polymer microspheres, typically with diameters ranging from 0.1 to 15 μm. mdpi.com This method has been successfully applied to this compound to create uniform microspheres. researchgate.net
In a typical dispersion polymerization of this compound, the monomer is dissolved in a solvent in which the resulting polymer is insoluble. A stabilizer is used to prevent the aggregation of the polymer particles as they form and grow. Poly(this compound) itself has been effectively used as a stabilizer in the dispersion polymerization of other monomers, such as ε-caprolactone, to produce narrowly dispersed microspheres. mdpi.comresearchgate.netnih.gov
Research has shown that by employing photoinitiated dispersion polymerization, hexanedioldiacrylate (HDDA) cross-linked this compound microspheres with diameters from approximately 1 to 10 μm can be prepared. researchgate.net In these systems, a chemical stabilizer like polyvinyl alcohol (PVA) is often used in the dispersing medium to aid in the formation of well-defined microspheres. The resulting microspheres have potential applications in areas such as optical ion sensing. researchgate.net
The particle size of the microspheres can be controlled by adjusting various reaction parameters. For instance, in the dispersion polymerization of ε-caprolactone using poly(this compound) as a stabilizer, it was found that the average particle size decreased with an increase in the molecular weight of the poly(this compound) stabilizer. mdpi.comresearchgate.netnih.gov Conversely, the particle size increased with a higher content of 1,4-dioxane (B91453) in a 1,4-dioxane/heptane mixed solvent system. mdpi.comresearchgate.netnih.gov The uniformity of the microspheres was also observed to decrease as the polymerization temperature increased. mdpi.comresearchgate.net
Photoinitiated Polymerization Methodologies
Photoinitiated polymerization offers a method for polymerizing this compound using light as the trigger. vulcanchem.comsmolecule.com This technique allows for spatial and temporal control over the polymerization process. This compound's susceptibility to photoinitiated polymerization is a known characteristic. vulcanchem.com
The process involves the use of a photoinitiator that absorbs light and generates reactive species, typically free radicals, which then initiate polymerization. lookchem.com For this compound, photoinitiation has been demonstrated in the presence of photoinitiators such as N-acetyl-4-nitro-1-naphthylamine (ANNA) and N,N-dimethylaniline (DMA). lookchem.com
Photoinitiated dispersion polymerization has been utilized to create cross-linked this compound microspheres. researchgate.net In one study, a polymerization cocktail containing this compound, the cross-linker hexanedioldiacrylate (HDDA), and the initiator 2,2'-azoisobutyronitrile (AIBN) was exposed to UV light to produce microspheres. This method has been used to develop materials for applications like "plasticizer-free" ion-selective optical sensors. researchgate.net
Copolymerization Research Involving Dodecyl Acrylate
Binary and Ternary Copolymerization Systems with Dodecyl Acrylate (B77674)
The copolymerization of dodecyl acrylate with other monomers has been a subject of significant research, aiming to tailor the properties of the final polymer for specific applications. These studies often involve detailed kinetic analyses to understand the reaction mechanisms.
This compound-Methyl Acrylate Copolymerization Kinetics
The termination kinetics in the free-radical bulk copolymerization of this compound (DA) with methyl acrylate (MA) have been investigated using laser-assisted techniques. cmu.eduacs.org These studies, conducted at 40 °C and 1000 bar, provide valuable data on the termination rate coefficient (kt) and the propagation rate coefficient (kp). cmu.eduacs.org
A key finding is that while the propagation rate coefficients (kp) for the homopolymerizations of MA and DA differ by only a factor of 1.4, their termination rate coefficients (kt) are significantly different, with a factor of 55 separating them under these conditions. cmu.eduacs.org This highlights the profound impact of the ester alkyl group size on termination kinetics. The study of the DA-MA copolymerization system is particularly insightful because it allows for the investigation of termination rate control with minimal variation in propagation rates. cmu.edu
The termination rate coefficient for the copolymerization (kt,copo) has been shown to be well-represented by models that consider the influence of the penultimate units in the growing polymer chain. acs.orgqut.edu.au Specifically, plotting the logarithm of kt against the monomer mole fraction results in a linear correlation, suggesting that steric effects play a significant role in controlling the termination rate at low to moderate monomer conversion levels. cmu.eduacs.orgqut.edu.au The experimental determination of kt is achieved by measuring the ratio kt/kp using the SP-PLP (single pulse–pulsed laser polymerization) technique and deducing kp from PLP-SEC (pulsed-laser polymerization–size-exclusion chromatography) experiments. cmu.eduqut.edu.au
This compound-Dodecyl Methacrylate (B99206) Copolymerization
Similar to the DA-MA system, the termination kinetics of the this compound (DA) and dodecyl methacrylate (DMA) copolymerization have been explored under high pressure (1000 bar) and at 40 °C. cmu.eduacs.org This system allows for the study of how differences in the monomer type (acrylate vs. methacrylate) affect copolymerization kinetics when the ester side chains are identical.
The research demonstrates that the termination rate coefficient (kt) varies systematically with the monomer composition. cmu.edu The penultimate unit model, which uses a geometric mean approximation for cross-termination, has proven to be highly effective in describing the observed kinetic behavior. acs.orgqut.edu.auresearchgate.net This model's success provides strong evidence that steric factors associated with the growing radical's terminal and penultimate units are crucial in governing the termination step in (meth)acrylate free-radical polymerization. acs.orgqut.edu.au The region of constant kt, known as the plateau region, extends to at least 60-70% monomer conversion in DA and DMA homopolymerizations, which is significantly larger than for monomers with smaller ester groups like methyl acrylate (around 15%). qut.edu.aupublish.csiro.au
Below is a data table summarizing the kinetic parameters for the homopolymerization of the monomers involved in these copolymerization systems at 40 °C and 1000 bar.
| Monomer | Propagation Rate Coefficient (kp) (L·mol-1·s-1) | Termination Rate Coefficient (kt) (L·mol-1·s-1) |
|---|---|---|
| Methyl Acrylate (MA) | 29,000 | 1.1 x 109 |
| This compound (DA) | 21,000 | 2.0 x 107 |
| Dodecyl Methacrylate (DMA) | 2,100 | 1.1 x 106 |
Data sourced from studies conducted at 40 °C and 1000 bar. cmu.eduacs.org
Copolymerization with Hydrophilic Monomers (e.g., Acrylamide)
This compound is also copolymerized with hydrophilic monomers, such as acrylamide (B121943), to create amphiphilic polymers. researchgate.netgoogle.com These copolymers, which contain both hydrophobic (from this compound) and hydrophilic (from acrylamide) segments, can self-assemble in aqueous solutions to form hydrogels with unique properties. researchgate.net The synthesis is often performed via a free-radical copolymerization process in an aqueous medium. google.comgoogle.com
In one method, N-hydroxymethyl acrylamide was copolymerized with this compound in a 1:6 molar ratio using dibenzoyl peroxide as an initiator in a methyl ethyl ketone solvent. prepchem.com The resulting copolymer was obtained after removing the solvent and washing the product with methanol (B129727). prepchem.com Another approach involves the micellar copolymerization of acrylamide with hydrophobic monomers like dodecyl methacrylate (a structurally similar monomer) solubilized in aqueous surfactant micelles. researchgate.net This technique creates hydrogels where the hydrophobic associations act as physical crosslinks, leading to materials with enhanced toughness. researchgate.net
Integration with Biobased Monomers (e.g., α-Pinene)
In an effort to develop more environmentally friendly materials, research has focused on copolymerizing this compound (DDA) with biobased monomers like α-pinene. researchgate.netacs.orgacs.org These copolymers have been investigated for their potential use as additives in lubricating oils. researchgate.netresearchgate.net The incorporation of the α-pinene moiety into the poly(this compound) backbone is achieved through copolymerization, often initiated by benzoyl peroxide in a solvent like toluene (B28343). nbu.ac.in
Studies have shown that the resulting copolymers of α-pinene with DDA exhibit improved thermal stability and better performance as pour point depressants and viscosity index (VI) improvers compared to the homopolymers. researchgate.netacs.orgresearchgate.net The properties of the copolymers can be tuned by varying the mole fraction of α-pinene in the monomer feed. nbu.ac.in For instance, research indicates that copolymers of α-pinene with DDA are more thermally stable than those made with isodecyl acrylate (IDA). researchgate.netacs.org However, the IDA-based copolymers showed better biodegradability. researchgate.netacs.org In both cases, the copolymers outperformed the corresponding homopolymers. researchgate.netacs.org
| Polymer Type | Key Research Finding | Source |
|---|---|---|
| P(DDA-co-α-pinene) | Higher thermal stability compared to P(IDA-co-α-pinene). | researchgate.netacs.org |
| P(DDA-co-α-pinene) | Better pour point and viscosity index (VI) values than P(IDA-co-α-pinene). | researchgate.netacs.org |
| P(IDA-co-α-pinene) | Showed more significant biodegradability against fungal pathogens. | researchgate.netacs.org |
| Copolymers (vs. Homopolymers) | Homopolymers were found to be less efficient in performance as lubricant additives. | researchgate.netresearchgate.net |
Micellar Copolymerization Techniques
Micellar copolymerization is a powerful method for synthesizing polymers from monomers with vastly different solubilities, such as combining a water-insoluble monomer like this compound with a water-soluble one. researchgate.netitu.edu.tr This technique is particularly useful for creating associative polymers and hydrogels. itu.edu.trresearchgate.net
The process involves the use of a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), to form micelles in an aqueous solution. researchgate.netitu.edu.tr The hydrophobic monomer is then solubilized within the hydrophobic cores of these micelles. itu.edu.tr A water-soluble monomer is dissolved in the surrounding aqueous phase. itu.edu.tr Upon the addition of a free-radical initiator, polymerization occurs, leading to the formation of a copolymer with a blocky distribution of the hydrophobic units along the hydrophilic polymer backbone. itu.edu.tr This structure arises because of the high local concentration of the hydrophobic monomer within the micelles. researchgate.net
Solubilization of Hydrophobic Monomers in Aqueous Micelles
The solubilization of hydrophobic monomers within micelles is the critical first step in micellar copolymerization. itu.edu.trd-nb.info The capacity of surfactant micelles to solubilize a water-insoluble compound depends on several factors, including the structure of the surfactant and the solubilizate. d-nb.info
In the context of copolymerizing long-chain acrylates, the hydrophobic monomer is partitioned into the core of the surfactant micelles. itu.edu.tr For instance, studies have shown that the presence of salts like sodium chloride (NaCl) can cause surfactant micelles (e.g., SDS) to grow, which in turn enhances their ability to solubilize large, hydrophobic monomers like n-octadecyl acrylate. itu.edu.tr This increased solubilization capacity is crucial for achieving sufficient monomer concentration within the micelles to facilitate efficient copolymerization with a hydrophilic comonomer like acrylic acid. itu.edu.tr The solubilization efficiency determines the length and number of hydrophobic blocks in the final copolymer, which dictates the material's ultimate properties, such as the mechanical strength and responsiveness of the resulting hydrogels. researchgate.net
Free-Radical Mechanisms in Micellar Systems
The copolymerization of this compound, a hydrophobic monomer, with water-soluble monomers is often achieved through free-radical polymerization in micellar systems. researchgate.netcapes.gov.br This technique, known as micellar copolymerization, utilizes surfactants to create micelles in an aqueous solution. These micelles act as nanoreactors, solubilizing the water-insoluble this compound and allowing it to copolymerize with hydrophilic monomers like acrylamide. researchgate.netcapes.gov.brmdpi.com
A common surfactant used for this purpose is sodium dodecyl sulfate (SDS). researchgate.netcapes.gov.br In this system, the hydrophobic dodecyl chains of the this compound are incorporated into the hydrophobic cores of the SDS micelles. researchgate.net The polymerization is typically initiated by a water-soluble initiator, such as a redox initiator system like ammonium (B1175870) persulfate/sodium bisulfite. capes.gov.br The free radicals generated in the aqueous phase propagate with the hydrophilic monomer and the micelle-solubilized this compound, leading to the formation of amphiphilic copolymers.
The termination kinetics in the free-radical bulk copolymerization of this compound with other acrylates, such as methyl acrylate and dodecyl methacrylate, have been studied in detail. acs.orgqut.edu.au These studies, which have employed laser-assisted techniques, indicate that steric effects play a significant role in controlling the termination rate. acs.orgqut.edu.au The penultimate unit model, which considers the influence of the monomer unit next to the radical chain end, has been shown to be effective in describing the copolymerization termination kinetics. acs.orgqut.edu.au
Block Copolymer Synthesis and Architecture Control
The synthesis of block copolymers containing this compound allows for the creation of materials with well-defined architectures and properties. Controlled radical polymerization techniques are instrumental in achieving this level of precision.
Degradable Block Copolymers Incorporating this compound
Researchers have successfully synthesized degradable block copolymers that include this compound segments. escholarship.orgacs.orgnih.gov One approach involves the use of reversible addition-fragmentation chain-transfer (RAFT) polymerization. escholarship.orgacs.orgnih.gov In a notable study, a degradable macroinitiator, poly(trifluoroethyl acrylate-co-α-lipoic acid), was chain-extended with this compound. escholarship.org The resulting diblock copolymer, poly[(trifluoroethyl acrylate-co-α-lipoic acid)-block-dodecyl acrylate], contains a degradable block due to the presence of disulfide bonds from the α-lipoic acid, while the this compound block remains stable. escholarship.orgnih.gov This design allows for the targeted degradation of one part of the copolymer, which can be useful in applications like drug delivery. The degradation of the lipoic acid-containing block can be triggered by a reducing agent, leading to the separation of the this compound block. escholarship.orgnih.gov
Controlled Incorporation of this compound Units
The controlled incorporation of this compound units into block copolymers is crucial for tailoring the final properties of the material. escholarship.orgacs.orgnih.gov Techniques like RAFT polymerization provide excellent control over the polymerization process, ensuring the formation of well-defined block copolymers with low dispersity. escholarship.orgacs.orgnih.gov
In the synthesis of degradable block copolymers, the controlled nature of RAFT polymerization allows for the creation of a distinct this compound block with a predictable molecular weight and narrow molecular weight distribution. escholarship.orgnih.gov For instance, after the degradation of the lipoic acid-containing block, the remaining this compound block was observed as a well-defined, low dispersity peak in size exclusion chromatography (SEC) analysis. escholarship.orgnih.gov This level of control is further evidenced by ¹H NMR spectroscopy, which can confirm the presence of characteristic resonances for the this compound units and the absence of resonances from the other block after degradation. escholarship.orgacs.org
Atom transfer radical polymerization (ATRP) is another method used to synthesize well-defined block copolymers containing long-chain acrylates like this compound. aps.orgacs.org This technique allows for the synthesis of AB and ABA triblock copolymers with controlled molar mass and composition. acs.org The sequence of monomer addition can be varied, starting with either a poly(tert-butyl (meth)acrylate) or a poly(octadecyl (meth)acrylate) macroinitiator to build the desired block structure. acs.org
Below is a table summarizing the molecular characteristics of a degradable block copolymer incorporating this compound, before and after degradation.
| Copolymer Stage | Component | Molar Mass (Mn, kg mol⁻¹) | Dispersity (Đ) |
| Before Degradation | Diblock Copolymer | 15 | - |
| After Degradation | Degraded Lipoic Acid Copolymer | 2.2 | 1.7 |
| After Degradation | This compound Block | 10 | 1.10 |
| Data sourced from a study on degradable vinyl copolymers. escholarship.orgnih.gov |
Crosslinking Mechanisms in this compound Copolymers
The properties of this compound copolymers can be significantly modified through crosslinking, which can be achieved through either chemical or physical means.
Physical Crosslinking via Hydrophobic Associations
In copolymers of this compound with hydrophilic monomers, the long dodecyl side chains can induce physical crosslinking through hydrophobic associations. researchgate.netmdpi.comacs.org In an aqueous environment, these hydrophobic dodecyl groups tend to aggregate to minimize their contact with water, forming domains that act as temporary, physical crosslinks between the hydrophilic polymer chains. researchgate.netacs.org This phenomenon is particularly prominent in hydrophobically associating polymers synthesized via micellar copolymerization. researchgate.net
These physical crosslinks are reversible and can be disrupted by changes in conditions such as temperature, pH, or the presence of surfactants. researchgate.net The strength of these hydrophobic associations, and thus the properties of the resulting physical gel, depends on factors like the content of the hydrophobic monomer and the length of the alkyl chain. acs.orgacs.org For instance, increasing the molar percentage of dodecyl methacrylate in a copolymer with sodium 2-(acrylamido)-2-methylpropanesulfonate leads to the formation of multipolymer aggregates and eventually a multipolymer micelle structure due to interpolymer hydrophobic associations. acs.org These physically crosslinked hydrogels can exhibit unique properties such as high toughness and self-healing capabilities. researchgate.netitu.edu.tr
The table below illustrates the effect of increasing hydrophobic monomer content on the aggregation behavior of a copolymer in an aqueous solution.
| Hydrophobic Monomer Content (mol %) | Observed Aggregation State | Hydrodynamic Radius (Rh) |
| < 3 | Coexistence of unimers and multipolymer aggregates | ~5 nm and ~100 nm |
| 9 | Multipolymer micelle | ~10-13 nm |
| 15 | Larger multipolymer micelle (bridged micelle model) | 70-180 nm |
| Data based on studies of copolymers of sodium 2-(acrylamido)-2-methylpropanesulfonate and dodecyl methacrylate. acs.org |
Reactivity Ratios and Monomer Sequence Distribution Studies
The behavior of this compound (DA) in copolymerization is fundamentally described by its reactivity ratios with various comonomers. These ratios, typically denoted as r₁ and r₂, are critical parameters that dictate the composition of the resulting copolymer and the sequence distribution of the monomer units along the polymer chain. The reactivity ratio of a monomer is the ratio of the rate constant for its own propagation to the rate constant for its reaction with the comonomer.
Research Findings and Reactivity Ratios
Detailed studies have been conducted to determine the reactivity ratios of this compound with other acrylic and methacrylic monomers. In the free-radical bulk copolymerization of this compound (DA) and dodecyl methacrylate (DMA) at 40 °C and 1000 bar, the reactivity ratios were determined by ¹H NMR analysis of the resulting copolymer samples. The study found the reactivity ratio for this compound (r_DA) to be approximately 0.70. cmu.edu Similarly, in copolymerization with methyl acrylate (MA) under the same conditions, the reactivity ratio for this compound (r_DA) was also found to be 0.70. cmu.edu
The radical copolymerization of this compound (DA) with a cationic monomer, N-(dibutylaminomethyl) methacrylamide (B166291) (DBAMMA), in a toluene solution revealed that the copolymers formed at low conversions are enriched in the aminoamide units. plastics-news.ru The relative activities of the comonomers were determined using the Feineman-Ross and Kehlen-Tudosh methods, yielding reactivity ratios for this compound (r_DA) in the range of 0.53–0.64, while the ratio for DBAMMA (r_DBAMMA) was between 0.80 and 0.90. plastics-news.ru
Interestingly, research on the radical copolymerization of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) in toluene showed that the total initial concentration of monomers significantly affects the copolymer's composition and heterogeneity. researchgate.net This suggests that such systems cannot be adequately described by simple comonomer reactivity ratios alone, likely due to the formation of monomer assemblies with different reactivities through hydrogen bonding. researchgate.net
The following table summarizes the experimentally determined reactivity ratios for this compound with various comonomers.
| Comonomer (M₂) | r₁ (this compound) | r₂ (Comonomer) | System Conditions | Source |
| Dodecyl Methacrylate (DMA) | 0.70 | 0.78 | Bulk polymerization, 40 °C, 1000 bar | cmu.edu |
| Methyl Acrylate (MA) | 0.70 | 0.78 | Bulk polymerization, 40 °C, 1000 bar | cmu.edu |
| N-(dibutylaminomethyl) methacrylamide (DBAMMA) | 0.53 - 0.64 | 0.80 - 0.90 | Radical copolymerization in toluene | plastics-news.ru |
Monomer Sequence Distribution
The monomer sequence distribution, which describes the arrangement of monomer units along the copolymer chain, is a direct consequence of the monomer reactivity ratios. mdpi.com The product of the two reactivity ratios (r₁ x r₂) provides insight into the nature of the copolymerization.
If r₁r₂ = 1, the copolymerization is ideal, and the monomer units are arranged randomly along the chain, with the composition determined by the feed ratio and monomer reactivities.
If r₁r₂ < 1, there is a tendency toward alternation of the monomer units.
If r₁r₂ > 1, there is a tendency toward the formation of blocks of identical monomer units.
For the copolymerization of this compound (r₁) and dodecyl methacrylate (r₂), the product of their reactivity ratios (0.70 x 0.78) is 0.546. Since this value is less than 1, it indicates a tendency toward the formation of a random copolymer with some inclination for alternation. researchgate.net This means that a this compound radical has a slightly higher preference to add a dodecyl methacrylate monomer than another this compound monomer, and vice versa.
In the case of this compound and N-(dibutylaminomethyl) methacrylamide, the product of the average reactivity ratios is also less than 1, suggesting a random distribution of monomer units. plastics-news.ru
The sequence distribution is a critical factor that influences the final properties of the copolymer. mdpi.comrsc.org For amphiphilic copolymers containing this compound, a random and statistical distribution of hydrophilic and hydrophobic monomers is crucial for achieving precision self-assembly into uniform micelles in aqueous solutions. rsc.orgresearchgate.net Copolymers with biased or locally accumulated hydrophobic this compound segments, which can result from different reactivity ratios or polymerization techniques, may lead to micelles with broader size distributions or different morphologies. rsc.org Therefore, understanding and controlling the monomer sequence through the selection of comonomers and polymerization conditions is essential for designing materials with specific macroscopic properties.
Poly Dodecyl Acrylate and Dodecyl Acrylate Based Polymer Systems
Homopolymerization of Dodecyl Acrylate (B77674)
The polymerization of a single type of monomer, such as dodecyl acrylate, results in a homopolymer, known as poly(this compound). The synthesis and properties of this polymer can be tailored for specific needs.
Poly(this compound) can be synthesized through various polymerization techniques. Free radical solution polymerization is a common method, where this compound is polymerized in a solvent like toluene (B28343) using a free radical initiator such as azobisisobutyronitrile (AIBN). tandfonline.comtandfonline.com Another advanced method is Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which allows for the synthesis of polymers with a narrow molecular weight distribution. mdpi.com In a typical RAFT process for poly(this compound), a chain transfer agent like 2-Cyanoprop-2-yl-dithiobenzoate is used in conjunction with an initiator (e.g., AIBN) in a solvent such as toluene. mdpi.com
The resulting poly(this compound) is characterized to confirm its structure and properties. Key characterization techniques include:
Fourier Transform Infrared (FT-IR) Spectroscopy : This technique is used to identify the functional groups present in the polymer. For poly(this compound), FT-IR spectra show a characteristic absorption peak for the ester carbonyl group (C=O) around 1732 cm⁻¹. Other peaks confirm the presence of C-O stretching and C-H bonds from the long alkyl chain. tandfonline.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR spectra provide detailed information about the chemical structure. In poly(this compound), a key signal appears at approximately 4.03 ppm, which corresponds to the -OCH₂- group of the acrylate chain. tandfonline.comresearchgate.net The absence of signals between 5 and 6 ppm confirms the successful polymerization of the olefinic double bond. tandfonline.com
Thermogravimetric Analysis (TGA) : TGA is used to determine the thermal stability of the polymer. Studies show that the thermal stability of homopolyacrylates tends to decrease as the length of the alkyl side chain increases. tandfonline.com
The synthesis of a homologous series of poly(alkyl lactate (B86563) acrylate)s, including a dodecyl variant, has also been reported, using AIBN as a free radical initiator in solution polymerization. tandfonline.com These polymers, which feature two ester groups in their repeating units, were characterized by Mass Spectra, FT-IR, and NMR, with Gel Permeation Chromatography (GPC) confirming unimodal molecular weight distributions. tandfonline.com
Table 1: Synthesis Parameters for Poly(this compound) via RAFT Polymerization This table is generated based on a typical procedure described for RAFT polymerization of this compound. mdpi.com
| Parameter | Value/Compound | Purpose |
|---|---|---|
| Monomer | This compound (DA) | The repeating unit of the polymer. |
| Solvent | Dehydrated Toluene | Provides a medium for the reaction. |
| Initiator | AIBN (Azobisisobutyronitrile) | Initiates the polymerization process. |
| Chain Transfer Agent | CPDB (2-Cyanoprop-2-yl-dithiobenzoate) | Controls the polymerization, leading to narrow molecular weight distribution. |
| Reaction Temperature | 70 °C | The temperature at which the polymerization is carried out. |
| Atmosphere | Nitrogen (N₂) | An inert atmosphere to prevent side reactions. |
| Purification | Precipitation with cold methanol (B129727) | To isolate the synthesized polymer from unreacted monomers and initiator. |
The inherent hydrophobicity and oleophilicity of poly(this compound), conferred by its long alkyl side chain, make it a promising material for oil spill cleanup. researchgate.net Gel networks created from acrylate monomers with long-chain alkyl groups are hydrophobic and can act as absorbents for oils and certain organic solvents. researchgate.net The effectiveness of these polymer-based sorbents is influenced by their structure, such as having a three-dimensional, cross-linked network, which allows them to swell and absorb oils while being insoluble in them. researchgate.net
Optimization for oil spill applications involves tailoring the polymer's physical form and network structure. For instance, creating cross-linked polyacrylate materials can enhance their oil absorption capacity and reusability. researchgate.net The efficiency of these sorbents is often evaluated by their sorption capacity for various oils and organic solvents. For example, a related material, cellulose (B213188) grafted with poly(butyl acrylate-N,N′-methylene bisacrylamide), demonstrated a high adsorption capacity for solvents like trichloromethane (37.55 g/g) and toluene (18.72 g/g). mdpi.com Similarly, lipophilic polyelectrolyte organogels based on poly(lauryl acrylate-co-styrene) have shown super-absorbent properties, absorbing over 100 times their dry weight in various organic solvents. d-nb.info These findings suggest that poly(this compound)-based sorbents can be optimized by controlling cross-linking and copolymerization to maximize their effectiveness in environmental remediation. researchgate.netd-nb.info
Synthesis and Characterization of Poly(this compound)
Functionalization of this compound Polymers
Introducing new functional groups to a pre-existing polymer is a powerful strategy to create materials with novel properties that might be inaccessible through direct polymerization of functional monomers.
Post-polymerization modification (PPM) allows for the chemical alteration of a polymer after it has been synthesized. cmu.eduresearchgate.net This approach is advantageous as it permits the incorporation of functionalities that might not be compatible with the initial polymerization conditions. cmu.edu It also allows for the characterization of the base polymer before further functionalization. cmu.edu
For acrylate polymers, a common PPM strategy involves the transformation of the ester group. researchgate.net One such technique is transesterification, where the alkyl group of the ester is exchanged. A triazabicyclodecene-catalyzed transesterification of polyacrylates has been reported, offering a broad scope for designing functional copolyacrylates. researchgate.net Another approach involves copolymerizing acrylate monomers with a monomer containing a reactive group, which is then modified in a subsequent step. For example, a copolymer containing redox-active phthalimide (B116566) ester units can undergo a post-polymerization modification under green light with an organic photocatalyst. rsc.org This process leads to the generation of carbon-centered radicals on the polymer backbone, which can then be capped to introduce new structures, such as unveiling an olefin repeat unit. rsc.org
Radical addition reactions are also widely used for PPM on polymers containing double bonds. beilstein-journals.org While poly(this compound) itself lacks backbone double bonds, it can be copolymerized with monomers like 1,3-dienes to introduce sites for subsequent modification via techniques like thiol-ene chemistry. beilstein-journals.org
Interpenetrating Polymer Networks (IPNs) Incorporating this compound Polymers
Interpenetrating Polymer Networks (IPNs) are complex materials composed of two or more polymer networks that are at least partially interlaced on a molecular scale but not covalently bonded to each other.
A significant advancement in creating IPNs is the use of solvent-free UV polymerization. This technique is environmentally friendly and efficient. nih.gov It has been successfully used to create interconnected IPNs (c-IPNs) based on butyl rubber (IIR) and poly(n-octadecyl acrylate) (PC18A), a polymer with a longer side chain than poly(this compound) but with similar chemical characteristics. nih.govitu.edu.tr
In this process, the monomer (e.g., n-octadecyl acrylate) is mixed directly with the first polymer (e.g., butyl rubber), in which it is soluble, often at a slightly elevated temperature. researchgate.net The mixture, containing a photoinitiator, is then exposed to UV light, which triggers the polymerization of the monomer, forming the second network in situ. researchgate.netresearchgate.net This results in an IPN with either a sea-island or a co-continuous morphology, depending on the weight ratio of the components. nih.govitu.edu.tr
The properties of these IPNs can be finely tuned. For instance, the stiffness, stretchability, and toughness can be adjusted by changing the weight ratio of the two polymer networks. nih.gov The incorporation of a second, non-crystallizable monomer, such as lauryl methacrylate (B99206), into the acrylate phase can also modify the final properties of the IPN. nih.govitu.edu.tr In IPNs made with crystallizable side-chain acrylates, the lamellar crystals formed by the side chains act as physical cross-links, significantly contributing to the material's mechanical properties. nih.govresearchgate.net
Table 2: Properties of Butyl Rubber/Poly(n-octadecyl acrylate) c-IPNs This table is generated based on data for a similar long-chain acrylate system. nih.gov
| Property | Range of Values | Influencing Factor |
|---|---|---|
| Stiffness | 9–34 MPa | IIR/PC18A weight ratio |
| Stretchability | 72–740% | IIR/PC18A weight ratio |
| Toughness | 1.9–12 MJ·m⁻³ | IIR/PC18A weight ratio |
| Morphology | Sea-island or Co-continuous | IIR content |
| Melting Temperature (Tₘ) | 51–52 °C | Crystalline domains of octadecyl side chains |
Morphological Control in IPN Systems
The morphology of Interpenetrating Polymer Networks (IPNs) is a critical factor that dictates their ultimate physical and mechanical properties. In systems containing poly(this compound), controlling the phase separation and domain size is paramount to achieving desired material characteristics. The final morphology is a result of the complex interplay between the thermodynamics of mixing of the constituent polymers and the kinetics of the polymerization and cross-linking reactions.
Research into polyurethane/poly(ethyl methacrylate) IPNs has shown that these systems are semi-miscible. lboro.ac.uk The degree of mixing and the breadth of the glass transition, which is indicative of the morphological arrangement, can be manipulated by altering the composition and the cross-link densities of both networks. lboro.ac.uk For instance, in a 70:30 polyurethane/poly(ethyl methacrylate) IPN, a very broad, almost rectangular transition was observed using Dynamic Mechanical Thermal Analysis (DMTA), with Transmission Electron Microscopy (TEM) revealing phase domains ranging from 1 to 500 nanometers. lboro.ac.uk
Several strategies have been successfully employed to achieve a finer morphology in IPN systems. These include introducing inter-network grafting, using compatibilizers, and incorporating ionic interactions. lboro.ac.uk These modifications help to reduce the gross phase separation that can occur, even at high cross-linking levels. lboro.ac.uk For example, in polyurethane/polystyrene IPNs, which are typically grossly phase-separated, these structural modifications have proven effective in refining the morphology. lboro.ac.uk
The synthesis method also plays a significant role. A stirred synthesis, for example, can lead to a very complex morphology with a high and broad transition. lboro.ac.uk Furthermore, the chemical nature of the segments within the polymer chains, such as the soft and hard segments in polyurethane, can be varied to obtain a broad transition range, indicating a controlled microheterogeneous morphology. lboro.ac.uk
The size of the dispersed phase in an IPN is determined by the competition between the rate of coarsening (e.g., through coalescence of dispersed droplets) and the rate of vitrification and/or gelation induced by the curing process. researchgate.net The viscosity of the system, which is heavily influenced by temperature, is a key factor in the coarsening process. researchgate.net In semi-interpenetrating polymer networks (semi-IPNs) of epoxy resin and poly(methyl methacrylate), for instance, structural examination using scanning electron microscopy revealed phase separation on the nanoscale for semi-IPNs with poly(methyl methacrylate) concentrations up to 15%. researchgate.net
The table below summarizes key findings from research on morphological control in various IPN systems, which can be extrapolated to understand potential behaviors in poly(this compound)-based systems.
| IPN System | Morphological Features | Influencing Factors | Analytical Techniques |
| Polyurethane/Poly(ethyl methacrylate) | Semi-miscible, phase domains of 1-500 nm | Composition, cross-link densities | DMTA, TEM |
| Polyurethane/Polystyrene | Grossly phase-separated (unmodified) | Inter-network grafting, compatibilizers, ionic interactions | DMTA, TEM, SEM |
| Epoxy Resin/Poly(methyl methacrylate) (semi-IPN) | Nanoscale phase separation (up to 15% PMMA) | Competition between coarsening and vitrification/gelation rates | SEM |
It is important to note that the principles of morphological control observed in these related acrylate and methacrylate systems are highly relevant to the development of poly(this compound)-based IPNs. The ability to manipulate the morphology through synthetic and compositional adjustments is crucial for tailoring the material properties for specific applications.
Structure Property Relationships in Dodecyl Acrylate Polymers
Influence of Alkyl Chain Length on Polymer Characteristics
The long, nonpolar dodecyl chain is primarily responsible for the pronounced hydrophobicity of poly(dodecyl acrylate) (PDA). This C12 chain provides superior water resistance compared to polymers with shorter alkyl chains. The hydrophobicity can be systematically controlled by copolymerizing dodecyl acrylate (B77674) with other monomers, where the tendency for forming hydrophobic domains increases with the length of the alkyl chains. researchgate.net In studies comparing alkyl acrylate copolymers, it was found that the binding constant of hydrophobic counterions increases exponentially with the carbon number of the alkyl side chain, indicating a stronger hydrophobic attractive force. acs.org
The flexibility of the polymer backbone is also heavily influenced by the alkyl side chain. Longer, linear alkyl chains, like the dodecyl group, act as internal plasticizers, increasing the free volume and mobility of the polymer chains. This leads to a lower glass transition temperature (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. For instance, poly(this compound) has a Tg of -3°C, which is significantly lower than that of poly(methyl acrylate) (Tg = 6°C), demonstrating the plasticizing effect of the longer alkyl chain.
Table 1: Comparison of Glass Transition Temperatures (Tg) for Various Poly(alkyl acrylates)
| Polymer | Alkyl Chain | Glass Transition Temperature (Tg) |
| Poly(methyl acrylate) | C1 | 6°C |
| Poly(this compound) | C12 | -3°C |
This table illustrates the effect of alkyl chain length on the glass transition temperature, a key indicator of polymer flexibility. Data sourced from .
The length of the alkyl side chain has a direct and significant impact on the mechanical properties of the resulting polymers. Generally, as the alkyl chain length increases in a series of poly(alkyl acrylates), there is an improvement in certain mechanical characteristics. For example, in studies on grafted feather keratins, increasing the alkyl chain length of the acrylate monomer led to a gradual improvement in the tensile strength and tensile elongation of the sized yarns. core.ac.uk
However, the relationship is not always linear and can be influenced by other factors such as copolymer composition and crosslinking. In a study on Schiff-based cyclotriphosphazene (B1200923) derivatives added to an epoxy resin, the compound with a longer tetradecyl (C14) chain showed a higher tensile strength (20.37 N/mm²) compared to the one with a dodecyl (C12) chain (14.36 N/mm²). mdpi.com This was attributed to the increased molecular weight and cross-linking. mdpi.com Conversely, in ionically-functionalized elastomers, shortening the alkyl side chain from dodecyl (C12) to methyl (C1) led to a significant increase in tensile strength and Young's modulus, while the elongation at break slightly decreased. rsc.org This suggests that shorter side chains can lead to stronger ionic interactions and a tougher material. rsc.org
Table 2: Effect of Alkyl Chain Length on Mechanical Properties of Ionically-Functionalized Elastomers
| Elastomer (Alkyl Chain) | Tensile Strength (σmax) | Young's Modulus (EY) | Elongation at Break (εb) |
| i-SIS(12) (Dodecyl) | 14 MPa | 8.2 MPa | 19 |
| i-SIS(1) (Methyl) | 33 MPa | 32 MPa | 16 |
This table shows how reducing the alkyl side chain length in a specific thermoplastic elastomer system can enhance its tensile strength and stiffness. Data adapted from rsc.org.
Correlation with Hydrophobicity and Flexibility
Molecular Weight and Polydispersity Effects on Polymer Performance
The molecular weight (MW) and polydispersity (Đ)—the measure of the distribution of molecular masses in a polymer sample—are fundamental parameters that dictate the performance of this compound polymers. rsc.org Higher molecular weight generally leads to increased entanglement of polymer chains, which can enhance mechanical properties like adhesion and cohesion. researchgate.net
In the synthesis of poly(ε-caprolactone) microspheres using poly(this compound) as a stabilizer, the molecular weight of the PDA stabilizer was a critical factor. nih.gov An increase in the molecular weight of the PDA resulted in a decrease in the average particle size of the microspheres. nih.gov Similarly, in pressure-sensitive adhesives, increasing the molecular weight of poly(2-ethylhexyl acrylate) enhanced adhesion performance due to greater chain entanglement. researchgate.net
Polydispersity also plays a crucial role. A polymer with a low polydispersity index (Đ ≈ 1) has chains of nearly uniform length, while a high Đ indicates a wide range of chain lengths. This distribution significantly affects rheological and mechanical properties. aps.org For instance, a broad molecular weight distribution can influence the elastocapillary thinning dynamics of polymer solutions, where lower molecular weight species dominate behavior at low concentrations and higher molecular weight species dominate at higher concentrations. aps.org Controlled polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT), are often employed to synthesize polymers with a specific molecular weight and a narrow molecular weight distribution (low Đ), allowing for more precise control over the final material properties. researchgate.netnih.gov
Table 3: Influence of Poly(this compound) Stabilizer Molecular Weight on Microsphere Synthesis
| PDA Stabilizer Mn ( g/mol ) | PDA Polydispersity (Mw/Mn) | Resulting PCL Microsphere Size (Dw/Dn) |
| 5,600 | 1.18 | 1.16 |
| 14,300 | 1.10 | 1.12 |
| 39,200 | 1.09 | 1.09 |
This table demonstrates that increasing the number-average molecular weight (Mn) of the poly(this compound) stabilizer, while maintaining low polydispersity, leads to the formation of more uniform poly(ε-caprolactone) microspheres. Data sourced from nih.gov.
Crosslinking Density and Network Structure-Property Correlations
Crosslinking, the process of forming covalent bonds between polymer chains, creates a three-dimensional network structure that profoundly alters the properties of this compound polymers. The crosslink density—the number of crosslinks per unit volume—is a key parameter that determines the material's mechanical and thermal characteristics. researchgate.net
Generally, as the crosslink density increases, polymers become more rigid and brittle, with a higher glass transition temperature and rubbery modulus. researchgate.netresearchgate.net This increased network integrity also leads to greater resistance to solvents and improved thermal stability. researchgate.netmdpi.com For instance, in shape-memory polymers based on octadecyl acrylate, the degree of crosslinking was found to directly influence the material's shape fixity and recovery properties. researchgate.net Lower cross-linking efficiency resulted in a higher degree of crystallinity, which was the main driver for higher shape fixity. researchgate.net
The chemical structure of the crosslinker and the monofunctional monomers within the network also has a significant effect. In (meth)acrylate networks, at low crosslink densities, the specific chemistry of the polymer has a profound effect on toughness. researchgate.net However, at high crosslink densities, the network chemistry has less influence on the material's toughness. researchgate.net Recent studies have proposed using "effective cross-link density" as a more robust metric than traditional calculations to predict the thermo-mechanical properties of complex polymer networks, highlighting the importance of how each crosslink contributes elastically to the network. chemrxiv.org
Crystallinity and Microstructure Analysis in this compound Copolymers
While amorphous at room temperature, copolymers containing this compound can exhibit semi-crystalline behavior, particularly when copolymerized with other monomers that have long alkyl side chains or when specific processing conditions are applied. researchgate.netresearchgate.net This crystallinity arises from the packing of the long dodecyl side chains, which can organize into ordered microstructures.
A particularly interesting aspect of this compound and acrylamide (B121943) copolymers is their ability to form highly ordered, uniaxially oriented lamellar structures. nih.govacs.orgrsc.org This self-assembly can be induced by annealing the polymer films under humid conditions. nih.govacs.org
During this process, water molecules adsorb onto the more hydrophilic parts of the polymer (like the amide or ester groups), causing nanophase separation between these hydrophilic regions and the hydrophobic dodecyl side chains. nih.govacs.org This segregation forces the dodecyl chains to pack together, forming a lamellar structure where the polymer main chains form a plane and the dodecyl side chains orient themselves perpendicularly to that plane. acs.org The lamellar spacing in these structures is directly related to the length of the side chains. For poly(N-dodecylacrylamide), a lamellar spacing of 3.25 nm has been observed, which corresponds to the length of two interdigitated dodecyl side chains. rsc.org These ordered lamellar domains can significantly impact the material's optical and mechanical properties and remain stable even after the water is removed, as long as the temperature stays below the polymer's Tg. nih.govrsc.org
Side-Chain Packing and Interdigitating Structures
The molecular architecture of poly(this compound) (PDA), a comb-like polymer, is characterized by a flexible polyacrylate backbone with long, pendent dodecyl ester side chains. The arrangement of these C12 side chains significantly influences the polymer's macroscopic properties. At temperatures below their melting point, these long alkyl side chains can crystallize, leading to the formation of ordered nanostructures within the amorphous polymer matrix.
Research indicates that poly(n-alkyl acrylates), including PDA, form lamellar structures where the side chains of adjacent polymer strands arrange themselves in an ordered fashion. A key feature of this arrangement is the interdigitation of the dodecyl side chains. In this configuration, the alkyl chains from one polymer backbone penetrate the space between the side chains of a neighboring backbone, creating a tightly packed, layered structure. This interdigitation is a common packing motif for comb-shaped polymers and has been observed in thin films of poly(n-dodecyl acrylate).
The packing of these side chains can also adopt a hexagonal arrangement, where the chains are perpendicular to the main polymer backbone. The specific packing formation, whether it is an interdigitating or a non-interdigitating (end-to-end) structure, is a determining factor for the polymer's physical properties. The tendency for the dodecyl side chains to crystallize and form these ordered, interdigitated structures is a fundamental aspect of the structure-property relationships in poly(this compound).
Rheological Behavior of this compound Polymers and Formulations
The rheological properties of polymers based on this compound are of significant interest for various applications, particularly where flow characteristics and viscosity control are paramount. The long, hydrophobic dodecyl side chain imparts unique behaviors to these polymers in solution and in melts.
Viscosity Modification Mechanisms
Homopolymers and copolymers of this compound are effective viscosity modifiers, a property extensively utilized in the formulation of lubricating oils. The mechanism behind this viscosity modification is primarily dependent on the polymer's conformation in the solvent (e.g., base oil) at different temperatures.
At lower temperatures, the polymer molecules exist in a coiled or contracted state. In this configuration, they have a smaller hydrodynamic volume and thus a minimal effect on the viscosity of the fluid. As the temperature of the system increases, the polymer chains gain thermal energy, and the solubility in the hydrocarbon-based oil improves. This causes the coiled polymer molecules to uncoil and expand. The expanded polymer chains have a much larger effective volume and interact more extensively with the surrounding solvent molecules. This increased interaction and entanglement lead to a greater resistance to flow, thereby increasing the viscosity of the formulation. This temperature-dependent change in conformation counteracts the natural tendency of the oil to thin at higher temperatures, resulting in a more stable viscosity profile over a wider temperature range. This effect is often quantified by the Viscosity Index (VI), with higher values indicating better performance as a viscosity modifier.
The effectiveness of this compound polymers as viscosity modifiers is influenced by factors such as molecular weight and the nature of comonomers. Generally, a higher molecular weight leads to a greater thickening effect. When copolymerized with monomers like styrene (B11656) or other acrylates, the resulting polymer's properties can be finely tuned.
Table 1: Effect of Poly(this compound) Homopolymer Concentration on the Viscosity Index of a Mineral Base Oil
| Polymer Concentration (wt%) | Viscosity Index (VI) |
|---|---|
| 1.0 | 125 |
| 2.0 | 135 |
| 3.0 | 145 |
| 4.0 | 155 |
| 5.0 | 165 |
This table is illustrative and based on general findings that VI increases with additive concentration. Actual values can vary depending on the base oil and the specific polymer characteristics.
Shear Resistance and Flowability Studies
The ability of a polymer to resist changes in viscosity under mechanical stress, known as shear stability, is a critical performance parameter, especially for applications like lubricants in engines and hydraulic systems. The high shear rates experienced in these environments can cause mechanical degradation of the polymer chains, leading to a permanent loss of viscosity.
Studies on the shear stability of poly(this compound) and its copolymers have shown that performance is closely linked to molecular weight and architecture. While higher molecular weight polymers are more effective viscosity modifiers, they are also generally more susceptible to shear degradation. The long polymer chains can be broken under high shear stress, resulting in a lower molecular weight and reduced thickening efficiency.
Copolymerization can be employed to enhance shear stability. For instance, copolymers of this compound with styrene have been investigated, and their performance is compared to that of the homopolymer. While copolymers may offer improved shear stability, this often comes with a trade-off in other properties.
The flowability of this compound polymer solutions is also a key consideration. Research on the diffusion of this compound monomer into low molecular weight poly(this compound) has provided insights into mass transport and flow behavior. These studies indicate that the diffusion process generally follows Fick's law, with the diffusion coefficient decreasing as the molecular weight of the polymer increases. This suggests that formulations with higher molecular weight polymers will exhibit lower flowability. The rheological behavior of some terpolymers containing this compound has been observed to be shear-thinning, meaning their viscosity decreases under shear stress. In some cases, the behavior can approach that of an ideal Newtonian fluid, where viscosity is independent of the shear rate.
Table 2: Physical and Chemical Properties of this compound Monomer
| Property | Value |
|---|---|
| Physical State | Colorless liquid |
| Molecular Formula | C₁₅H₂₈O₂ |
| Molecular Weight | 240.38 g/mol |
| Boiling Point | ~120°C at 1 mm Hg |
| Density | 0.884 g/mL at 25°C |
| Viscosity | 6 cP at 25°C |
| Water Solubility | 1 μg/L at 20°C |
Data sourced from publicly available chemical databases.
Advanced Applications of Dodecyl Acrylate Polymers
Biomedical Engineering Materials
Polymers based on dodecyl acrylate (B77674) are increasingly utilized in the biomedical field due to their favorable properties, including biocompatibility and the ability to be tailored for specific medical functions. ontosight.ai
Drug Delivery Systems and Encapsulation Technologies
The inherent hydrophobicity of poly(dodecyl acrylate) makes it an excellent candidate for drug delivery systems, particularly for the encapsulation of hydrophobic therapeutic agents. sigmaaldrich.com Encapsulating these drugs can improve their solubility, stability, and bioavailability. acs.org
Research has shown that poly(this compound) can be formulated into microspheres that act as effective drug carriers. These microspheres are designed to control the release of therapeutic agents, which can be optimized by adjusting particle size and distribution. mdpi.com For instance, poly(this compound) has been synthesized via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and used as a stabilizer in the dispersion polymerization of poly(ε-caprolactone) (PCL). mdpi.commdpi.com This process yields narrowly dispersed PCL microspheres, with particle sizes ranging from 0.5 to 1.5 µm, which are promising vehicles for controlled drug release. mdpi.commdpi.com The hydrophobic nature of the this compound polymer is crucial in these systems for effectively containing and gradually releasing water-insoluble drugs. nih.gov
Table 1: Research Findings on Poly(this compound) in Drug Delivery Systems
| Research Focus | Polymer System | Key Finding | Reference |
|---|---|---|---|
| Stabilizer for Microspheres | Poly(this compound) as a stabilizer for Poly(ε-caprolactone) (PCL) microspheres. | Successfully synthesized narrowly dispersed PCL microspheres (0.5-1.5 µm particle size) suitable for drug delivery applications. mdpi.commdpi.com | mdpi.commdpi.com |
| Encapsulation of Hydrophobic Drugs | Poly(this compound) microspheres. | The hydrophobic nature of the polymer allows for effective encapsulation of hydrophobic drugs, enhancing their solubility and bioavailability. | |
| Controlled Release | Copolymers containing this compound. | The polymer matrix can be designed to modulate drug release rates, maintaining desired therapeutic levels in the body. mdpi.com | mdpi.com |
Biocompatible Components for Medical Devices
The creation of biocompatible materials is essential for medical devices that come into contact with the body, such as implants and surgical tools. google.comresearchgate.net Acrylic polymers are often chosen for these applications due to their established biocompatibility and minimal inflammatory response with biological tissues. nih.gov Copolymers incorporating this compound are being explored for surface coatings on medical devices to improve their interaction with the biological environment. google.comresearchgate.net
For example, copolymers of 2-methacryloyloxyethyl phosphorylcholine (B1220837) (MPC) and dodecyl methacrylate (B99206) have been developed as coating agents for medical devices. researchgate.net These coatings leverage the hydrophobic dodecyl groups, which increase the polymer's affinity for the device substrate, while the MPC component provides an antifouling surface that suppresses the adhesion of cells and proteins. researchgate.net This is critical for blood-contacting devices like cardiovascular stents, where preventing thrombosis is paramount. google.comresearchgate.net The ability of these polymers to form stable, biocompatible, and non-cytotoxic surfaces makes them highly suitable for enhancing the safety and performance of long-term implantable devices. researchgate.netnih.gov
Tissue Engineering Scaffolds
Tissue engineering aims to create functional biological substitutes to repair or replace damaged tissues and organs. mdpi.com This often involves the use of scaffolds that mimic the natural extracellular matrix (ECM), providing a structure for cells to attach, proliferate, and organize. nih.gov Hydrogels are a class of materials widely investigated for this purpose due to their high water content and tunable properties. mdpi.com
This compound is used to create amphiphilic hydrogels by copolymerizing it with hydrophilic monomers like acrylamide (B121943). acs.orgresearchgate.net The long hydrophobic dodecyl chains form associations within the hydrophilic polymer network, acting as physical crosslinks. researchgate.net These hydrophobic domains create a robust and flexible structure, and the mechanical properties of the hydrogel can be tuned for specific tissue engineering applications, such as for cartilage or muscle regeneration. mdpi.comresearchgate.net Furthermore, poly(this compound) serves as an effective stabilizer for producing poly(ε-caprolactone) microspheres, which can be used as building blocks for creating porous scaffolds for tissue regeneration. mdpi.commdpi.com
High-Performance Coatings and Adhesives
In industrial applications, polymers derived from this compound are valued for their ability to impart superior performance characteristics to coatings and adhesives. sfdchem.com
Water Resistance and Durability Enhancement
This enhanced hydrophobicity is beneficial for a variety of applications, including outdoor coatings, marine anti-fouling surfaces, and water-repellent textiles. lookchem.com The flexibility imparted by the long alkyl chain also helps to prevent the coating from cracking or peeling, further contributing to its long-term durability. sfdchem.com Research has shown that incorporating longer acrylic monomer chains, such as this compound, leads to a greater repulsion of polar particles, which is a direct indicator of increased hydrophobicity. bibliotekanauki.pl
Table 2: Properties of this compound for Coating Applications
| Property | Contribution of this compound | Resulting Benefit in Coatings | Reference |
|---|---|---|---|
| Hydrophobicity | The long C12 alkyl chain provides a highly non-polar character. | Excellent water resistance, suitable for protective and marine coatings. | sfdchem.comlookchem.com |
| Flexibility | Low glass transition temperature (-28 to -55°C). sinocurechem.com | Prevents cracking and peeling, enhancing durability. | sfdchem.com |
| Durability | Combination of water resistance and flexibility. | Increased lifespan and performance of the coating, even in harsh environments. | sfdchem.comgoogle.com |
Adhesion and Flowability Optimization
This compound is an important component in adhesive formulations, where it improves both adhesion to various surfaces and the flow characteristics of the adhesive itself. sfdchem.com Its polymers can enhance the bonding strength of adhesives, particularly on non-polar or oily surfaces, due to their lipophilic (oil-loving) nature. sigmaaldrich.com
Studies have demonstrated a clear enhancement in adhesive performance with the addition of this compound. For example, incorporating DA into an adhesive formulation significantly increases its peel strength on different substrates. Beyond adhesion, this compound also acts as a reactive diluent in some formulations, helping to reduce viscosity. This improves the flowability and wetting characteristics of the adhesive or coating, ensuring a more uniform and effective application. sfdchem.com The lubricating properties conferred by the long carbon chain can also improve the slip characteristics of the final cured film. sfdchem.com
Table 3: Impact of this compound on Adhesive Peel Strength
| Formulation Type | Substrate | Peel Force (N/m) | Reference |
|---|---|---|---|
| Control (without this compound) | PET | 25 | |
| Adhesive with 10% this compound | PET | 40 | |
| Adhesive with 20% this compound | Paper | 55 |
Pressure-Sensitive Adhesive Formulations
This compound is a key monomer in the formulation of acrylic pressure-sensitive adhesives (PSAs), which are valued for their stability, transparency, and resistance to oxidation compared to rubber-based adhesives. The long C12 alkyl chain of this compound imparts specific properties to the polymer, influencing the final balance between adhesion and cohesion required for effective PSA performance.
In acrylic PSA formulations, a balance must be struck between adhesive properties like tack and peel strength, and cohesive properties like shear resistance. These characteristics are often opposing; for instance, formulation changes that increase adhesion can decrease cohesion. The molecular weight of the polymer is a critical factor in managing this balance. To achieve lower molecular weights, which generally enhance tack and peel resistance, chain transfer agents such as tert-dodecyl mercaptan (TDM) are often incorporated during the emulsion polymerization process. mdpi.commdpi.com The TDM interrupts the growth of polymer chains, leading to shorter chains and a lower gel content, which is beneficial for adhesive properties. mdpi.com
Research into water-based acrylic PSAs has demonstrated the effect of varying the concentration of functional monomers like acrylic acid and chain transfer agents like TDM. For example, in copolymers of n-butyl acrylate and acrylonitrile, formulations with a high content of acrylic acid are designed to achieve high molecular weights, favoring high shear resistance. mdpi.comresearchgate.net Conversely, formulations with low acrylic acid content and the addition of TDM produce polymers with lower molecular weights, resulting in improved peel resistance and tack. mdpi.com Studies have shown that increasing the amount of TDM effectively reduces the gel content of the polymer, which negatively correlates with tack but is essential for controlling the final adhesive profile. mdpi.com This strategic use of monomers and additives allows for the tailoring of PSAs for specific applications, such as labels for glass bottles that require robust performance in demanding conditions. mdpi.comresearchgate.net
| TDM Concentration (phm) | Effect on Molecular Weight | Impact on Gel Content | Resulting Adhesive Property | Source |
|---|---|---|---|---|
| Low (or 0.00) | Higher | Higher | Favors high shear resistance (cohesion) | mdpi.com |
| High (e.g., 0.20) | Lower | Lower | Enhances peel resistance and tack (adhesion) | mdpi.commdpi.com |
Self-Healing Polymer Systems
Hydrophobic Association-Based Self-Healing Hydrogels
A significant application of this compound is in the creation of self-healing hydrogels through the principle of hydrophobic association. These advanced materials are typically synthesized by copolymerizing a small amount of a hydrophobic monomer, such as this compound or other long-chain alkyl acrylates (e.g., stearyl methacrylate), with a primary hydrophilic monomer like acrylamide. mdpi.comresearchgate.netmdpi.com The polymerization is conducted in a micellar solution, where a surfactant like sodium dodecyl sulfate (B86663) (SDS) solubilizes the water-insoluble hydrophobic monomers within its micelles. mdpi.comacs.org
The resulting polymer architecture consists of long hydrophilic polyacrylamide chains interspersed with short, hydrophobic this compound blocks. In the aqueous environment of the hydrogel, these hydrophobic blocks aggregate to minimize contact with water, forming physical cross-linking domains. These hydrophobic associations act as reversible, dynamic junctions that hold the polymer network together. mdpi.com Unlike hydrogels formed with permanent chemical cross-links, the physical junctions in these systems can break and reform, which is the fundamental basis for their remarkable self-healing capabilities and high toughness. mdpi.comfrontiersin.org When the material is cut or damaged, the mobile polymer chains can diffuse across the interface, and the hydrophobic domains can re-associate, effectively mending the fracture. researchgate.net
Research has shown that hydrogels formed via this method exhibit impressive mechanical properties. For instance, hydrogels synthesized with this compound and other long-chain hydrophobes can achieve elongations at break of up to 5000%. mdpi.com The self-healing can be highly efficient, with some systems demonstrating 100% healing efficiency at room temperature within seconds of the fractured surfaces being brought into contact. mdpi.comresearchgate.net
| Hydrophobic Monomer(s) | Hydrophilic Monomer | Key Properties | Reported Values | Source |
|---|---|---|---|---|
| This compound, Stearyl methacrylate (C18) | Acrylamide | Healing Efficiency | 100% at room temperature | mdpi.comresearchgate.net |
| This compound, Stearyl methacrylate (C18) | Acrylamide | Elongation at Break (Healed) | ~3600% | mdpi.comresearchgate.net |
| Stearyl methacrylate (C18) | Polyacrylic acid (PAA) | Elongation at Break | 1800-5000% | mdpi.com |
Light-Triggered and Autonomous Healing Mechanisms
Polymers incorporating this compound can exhibit autonomous healing, a process that occurs without external stimuli such as heat or light. This intrinsic capability stems directly from the dynamic nature of the physical cross-links within the material. researchgate.net In hydrophobic association-based hydrogels, the dodecyl side chains are held together by relatively weak, non-covalent forces. When the material is damaged, these physical bonds can break and subsequently reform upon contact, enabling the network to restore its integrity at ambient temperature. mdpi.comresearchgate.net
The mechanism relies on the mobility of the polymer chains and the reversible nature of the hydrophobic interactions. When a fracture occurs, the hydrophobic blocks near the new surfaces are exposed. If the surfaces are brought back into contact, these "free" blocks can locate and associate with other hydrophobic domains from the opposing surface, re-establishing the cross-linked network across the damaged plane. researchgate.net This process happens spontaneously and is a key feature of tough hydrogels synthesized via micellar polymerization of acrylamide and this compound. mdpi.commdpi.com The healing can be remarkably rapid, occurring within seconds, and can restore the material's original mechanical properties, such as its high stretchability, to a significant degree. mdpi.comresearchgate.net
While light-triggered healing is an active area of research for many smart polymers, the self-healing mechanism in this compound-based hydrophobic association hydrogels is primarily characterized by its autonomous nature, which is a direct consequence of its molecular design.
Self-Healing Coatings for Corrosion Inhibition
Information on the direct use of this compound polymers in self-healing coatings for corrosion inhibition is not sufficiently available in the reviewed literature. Research in this area often focuses on encapsulating active corrosion inhibitors, such as dodecylamine (B51217) or sodium dodecyl sulfate, within a coating matrix. nih.govfrontiersin.orgrsc.orgmdpi.com These agents are released upon damage to protect the underlying substrate, but the polymer matrix itself is not always based on this compound.
Environmental Remediation Technologies
Oil Spill Adsorption and Cleanup Materials
Polymers derived from this compound, also known as lauryl acrylate, are effective materials for the adsorption and cleanup of oil spills. The principle behind this application lies in the polymer's chemical structure. The long, twelve-carbon alkyl (dodecyl) chain is oleophilic and hydrophobic, meaning it has a strong affinity for oils and organic solvents while repelling water. This makes poly(this compound) an ideal candidate for selectively absorbing oil from the surface of water.
These polymers are synthesized to create three-dimensional, porous network structures, sometimes referred to as cryogels or polymer sponges. mdpi.com This macroporous morphology provides a large surface area, allowing the material to quickly absorb and retain significant quantities of oil. The effectiveness of these sorbents is determined by their swelling capacity, which is a measure of how much liquid they can absorb relative to their own weight.
Studies have demonstrated that poly(lauryl acrylate)-based sorbents have a high absorption capacity for a variety of organic solvents and oils. mdpi.com For example, cryogels made from lauryl acrylate have shown absorption capacities reaching over 20 g/g for toluene (B28343) and nearly 17 g/g for gasoline. mdpi.com The material's performance is influenced by factors such as the cross-linking density and the specific oil's viscosity. researchgate.net Furthermore, these sorbents are often reusable; the absorbed oil can be recovered by simple mechanical squeezing, allowing the polymer to be deployed multiple times. researchgate.net
| Sorbent Type | Absorbed Substance | Sorption Capacity (g/g) | Source |
|---|---|---|---|
| P(LA-co-EGDMA)* Cryogel | Toluene | 20-21 | mdpi.com |
| P(LA-co-EGDMA)* Cryogel | Gasoline | 16-17 | mdpi.com |
| Poly(n-lauryl acrylate) | Gasoline | ~10 | |
| Poly(n-lauryl acrylate) | Kerosene | ~12 | |
| Poly(n-lauryl acrylate) | Diesel | ~13 | |
| Poly(n-lauryl acrylate) | Mobil Oil | ~15 |
Water Purification Membranes and Adsorbents
The functional properties of this compound polymers are being leveraged to create advanced materials for water purification. The long dodecyl side chain imparts a hydrophobic character, which is useful in developing adsorbents for the removal of non-polar contaminants from aqueous environments. For instance, polymers with long alkyl chains, such as those from lauryl methacrylate (a compound closely related to this compound), can be grafted onto natural fibers to create materials capable of separating oily toxins from water. researchgate.net
Polymer nanocomposites, which can include acrylate-based polymers, are increasingly used to create membranes and adsorbents for eliminating pollutants, heavy metals, and dyes from wastewater. researchgate.net The principle involves creating a matrix with high affinity for specific pollutants. Adsorptive membranes, a hybrid technology, combine the mechanisms of filtration and adsorption, where pollutants are captured on the solid surface of the membrane through physical or chemical interactions. mdpi.com The incorporation of functional polymers into a membrane matrix can enhance the removal of dissolved contaminants. mdpi.com For example, hydrogels based on acrylate copolymers have demonstrated effectiveness in adsorbing heavy metal ions from wastewater. researchgate.net While direct research on pure poly(this compound) membranes for water purification is specific, the principles of using acrylate polymers and copolymers in adsorbent and membrane technologies are well-established. researchgate.netmdpi.comrsc.org These materials function by providing a high surface area and a chemical affinity for pollutants, enabling their capture and removal from water sources. rsc.org
Lubricant Additives and Viscosity Modifiers
Polymers and copolymers of this compound are highly effective as multifunctional additives in lubricating oils. They are primarily used to improve the viscosity index (VI) of lubricants, which measures the change in viscosity with temperature. An ideal viscosity modifier reduces the extent to which the oil thins at high temperatures while not excessively thickening it at low temperatures. nbu.ac.in
Homopolymers of this compound and, more commonly, copolymers with other monomers like behenyl acrylate, vinyl acetate (B1210297), or other alkyl acrylates are synthesized for this purpose. researchgate.net Research has shown that terpolymers of octyl acrylate, decyl acrylate, and this compound can act as both viscosity index improvers and pour point depressants. tandfonline.com The effectiveness of these polymers is linked to their molecular weight and the length of their alkyl side chains. Copolymers of dodecyl methacrylate and behenyl acrylate, for example, have demonstrated excellent performance as viscosity modifiers in mineral base oils. Similarly, copolymers of dodecyl methacrylate and vinyl acetate have been shown to have higher thermal stability and produce a higher viscosity index compared to the dodecyl methacrylate homopolymer. nbu.ac.inresearchgate.net
The mechanism involves the polymer coils expanding as the temperature of the oil rises. This expansion counteracts the natural decrease in the oil's viscosity, resulting in a more stable viscosity profile across a wide range of operating temperatures. nbu.ac.in This contributes to better fuel economy and reliable engine protection.
Table 1: Performance of this compound-Based Lubricant Additives
| Polymer Composition | Function | Key Finding | Reference |
|---|---|---|---|
| Homopolymer of this compound | Viscosity Modifier (VM), Pour Point Depressant (PPD), Antiwear (AW) | Acts as a multifunctional additive in lube oils. | |
| Terpolymer of octyl, decyl, and this compound | Viscosity Index Improver, PPD | A higher ratio of this compound resulted in better PPD and VI improver performance. | tandfonline.com |
| Copolymer of dodecyl methacrylate and behenyl acrylate | VM, PPD | Copolymers showed better thermal stability and performance than corresponding homopolymers. |
Pour Point Depressant Formulations
The pour point of an oil is the lowest temperature at which it will flow. At low temperatures, wax crystals in mineral oils can agglomerate, forming a rigid network that prevents flow. Poly(this compound) and its copolymers are widely used as pour point depressants (PPDs) to inhibit this process. nbu.ac.inresearchgate.net
The effectiveness of acrylate polymers as PPDs is highly dependent on the length of the alkyl side chain. Research indicates that there is an optimal side chain length for this function. For instance, n-dodecyl acrylate polymer is known to be a fairly good pour depressant, whereas polymers with much shorter (n-octyl) or longer (n-cetyl) chains show little to no activity on their own. google.com Copolymers, however, can be tailored to achieve superior performance. Terpolymers containing this compound have been shown to be effective PPDs, with performance improving as the proportion of this compound increases. tandfonline.com
The mechanism of action involves the polymer co-crystallizing with the wax molecules through its long alkyl side chains. This interaction modifies the shape and size of the wax crystals, preventing them from forming an interlocking network. Instead of large, flat plates, the modified crystals are smaller and more compact, allowing the oil to remain fluid at lower temperatures. researchgate.net Studies on dodecyl methacrylate homopolymers and its copolymers with vinyl acetate confirmed that the homopolymer showed superior PPD properties. nbu.ac.inresearchgate.net
Specialty Microspheres and Microcapsules
This compound is a key monomer in the synthesis of specialty microspheres and microcapsules for advanced applications. These microscopic polymer particles can be engineered with specific properties, such as a core-shell structure or tailored surface chemistry. nih.govgoogle.com
One significant application is the creation of thermally responsive microspheres, which consist of a polymer shell encapsulating a low-boiling-point core material. nih.gov When heated, the core vaporizes and expands, causing the shell to swell. While some formulations use monomers like methyl acrylate and styrene (B11656), the principles of suspension-emulsion polymerization are broadly applicable. nih.gov
More directly, this compound has been used to prepare cross-linked microspheres via photoinitiated dispersion polymerization. researchgate.net These microspheres, typically 1 to 10 micrometers in diameter, are particularly valuable because they can form a stable matrix without the need for a plasticizer. researchgate.net This is a critical advantage in applications like sensor technology, where the leaching of plasticizers can cause signal drift and sample contamination. researchgate.netmdpi.com The process involves polymerizing this compound (DDA) with a cross-linking agent such as hexanedioldiacrylate (HDDA) to create a stable, porous particle structure. researchgate.net
Stabilizers for Emulsion Polymerization
In addition to being a primary monomer, polymers of this compound can themselves be used as stabilizers in polymerization processes. An amphiphilic polymer, which has both hydrophobic and hydrophilic segments, can stabilize monomer droplets in an emulsion, a critical role in emulsion polymerization. google.com Poly(this compound) serves this function effectively.
In one notable application, a homopolymer of poly(this compound) (PDA) was synthesized and used as a stabilizer for the ring-opening dispersion polymerization of ε-caprolactone. mdpi.com This process successfully produced narrowly dispersed poly(ε-caprolactone) microspheres with uniform sizes. The PDA stabilizer, with its hydrophobic dodecyl groups, effectively prevented the aggregation of the newly formed polymer particles in the reaction medium. mdpi.com Similarly, amphiphilic polymeric stabilizers prepared from monomers including this compound have been used to control the formation of large polymer particles in conventional emulsion polymerization processes. google.com The hydrophobic nature of the this compound segments plays a crucial role in adsorbing onto the surface of the growing polymer particles, providing steric stabilization. google.com
Table 2: Poly(this compound) as a Stabilizer in Polymerization
| Polymerization Method | Polymer Being Synthesized | Role of Poly(this compound) | Key Outcome | Reference |
|---|---|---|---|---|
| Dispersion Polymerization | Poly(ε-caprolactone) (PCL) | Homopolymer stabilizer | Synthesis of narrowly dispersed PCL microspheres (0.5-1.5 μm). | mdpi.com |
Matrices for Optical Ion Sensing
A significant advanced application of this compound microspheres is in the field of optical ion sensors, also known as optodes. researchgate.netericbakker.ch These sensors typically rely on an indicator dye (chromoionophore) that changes its optical properties (e.g., fluorescence) in the presence of a target ion. For the sensor to be robust and reusable, this dye must be immobilized within a transparent matrix. myu-group.co.jp
Cross-linked this compound microspheres have emerged as a novel matrix material for this purpose. researchgate.netanalis.com.my A key innovation is that these acrylate-based matrices are "plasticizer-free." researchgate.netericbakker.ch Traditional polymer matrices, like poly(vinyl chloride) (PVC), require plasticizers to ensure ion mobility and sensor response. However, these plasticizers can leach out over time, reducing the sensor's lifespan and stability. researchgate.netmdpi.com
By using a polymer like poly(this compound), which has a low glass transition temperature, a sufficiently flexible matrix is created without needing a separate plasticizer. researchgate.net Researchers have prepared hexanedioldiacrylate (HDDA) cross-linked this compound (DDA) microspheres that incorporate a fluorescent dye. researchgate.net These microspheres function as self-contained optical sensors capable of measuring anion activities in aqueous solutions, demonstrating the utility of this compound polymers in creating stable and reliable analytical devices. researchgate.net
Toughening Agents for Brittle Polymers (e.g., Polylactic Acid)
Polylactic acid (PLA) is a popular biodegradable polymer, but its applications are often limited by its inherent brittleness. mdpi.commdpi.com this compound and related long-chain acrylate polymers are used as toughening agents to overcome this limitation. They introduce soft, flexible segments into the rigid PLA matrix, which can absorb impact energy and prevent crack propagation. mdpi.comncsu.edu
One effective strategy involves grafting dodecyl methacrylate (a structurally similar monomer) onto a biopolymer like lignin (B12514952). mdpi.com This modified lignin is then melt-blended with PLA. Research has shown that this approach can dramatically improve the mechanical properties of the composite material. For example, at a 20% loading of a lignin-graft-copolymer, the elongation at break of PLA increased to 204%, a 17-fold increase compared to pure PLA. mdpi.com This remarkable toughening effect is attributed to the flexibility of the grafted polymer chains and the strong interfacial adhesion between the modified lignin and the PLA matrix. mdpi.com
The general principle is also seen with acrylic impact modifiers (ACRs), which are often core-shell particles with a soft acrylate core (like poly(butyl acrylate)) and a hard shell. researchgate.netsemanticscholar.org When blended with PLA, these soft particles create domains that dissipate energy under stress, thereby increasing the toughness and impact strength of the final material. ncsu.eduresearchgate.net The long alkyl chain of this compound makes its polymers inherently flexible, functioning as an effective soft component to enhance the ductility of brittle polymers like PLA.
Smart Materials and Responsive Systems
Polymers based on this compound are integral to the development of smart materials and responsive systems. These materials are engineered to exhibit significant changes in their properties in response to external stimuli, such as temperature, electric fields, or stress. The long dodecyl (C12) side chain of the acrylate monomer provides a hydrophobic component that can be leveraged to create unique macromolecular architectures, leading to advanced functionalities. These smart materials are at the forefront of innovation in fields ranging from flexible electronics to robotics.
Conductive Hydrogels for Electronics
This compound, often used in its alternative name lauryl acrylate, plays a crucial role in the formation of advanced conductive hydrogels. Its incorporation into a hydrophilic polymer network, such as polyacrylamide, allows for the creation of physically cross-linked gels through hydrophobic associations. researchgate.net These hydrophobic domains, formed by the aggregation of the dodecyl side chains, act as reversible cross-linking points, imparting unique mechanical properties like high toughness and stretchability to the hydrogel. researchgate.net
To render these hydrogels electrically conductive for electronic applications, conductive materials are integrated into the polymer matrix. The hydrophobic domains created by this compound can facilitate the formation of stable and continuous conductive pathways.
Research Findings:
P(AM/LMA)/SiO₂@PANI Hydrogels: In one study, a conductive hydrogel was synthesized by incorporating polyaniline-coated silica (B1680970) core-shell particles (SiO₂@PANI) into a poly(acrylamide-co-lauryl methacrylate) (P(AM/LMA)) matrix. sciepublish.com The hydrophobic interaction between the lauryl methacrylate (LMA) units and the SiO₂@PANI particles resulted in a stable conductive network, yielding a material with favorable electrical conductivity and high strain sensitivity. sciepublish.com
P(AAm-co-LMA)/Chitosan/CNT Hydrogels: Another approach involves the use of carbon nanotubes (CNTs). A hydrogel composed of poly(acrylamide-co-lauryl methacrylate), chitosan, and carboxylated CNTs demonstrated significant changes in electrical resistance with applied strain. nih.gov This high sensitivity makes it suitable for monitoring complex human movements, including finger flexion, breathing, and even heart pulses. nih.gov
These materials combine mechanical robustness with electrical responsiveness, making them ideal candidates for flexible and wearable electronic devices, such as strain sensors and artificial skin. researchgate.netnih.gov
| Hydrogel Composition | Conductive Filler | Key Properties | Application |
| Poly(acrylamide-co-lauryl methacrylate) | SiO₂@Polyaniline | High strain sensitivity, stable conductive network sciepublish.com | Strain Sensors sciepublish.com |
| Poly(acrylamide-co-lauryl methacrylate)/Chitosan | Carboxylated CNTs | High strain sensitivity (resistance change with strain), fast recovery nih.gov | Wearable motion sensors (finger, elbow, pulse, breathing) nih.gov |
| Polyacrylamide/Lauryl Methacrylate | L-glutamic acid | High toughness (740 kJ m⁻³), high stretchability (~1500%), Gauge Factor of 9.42 google.com | Wearable Strain Sensors google.com |
Shape-Memory Behavior in IPNs
This compound and its methacrylate counterpart, lauryl methacrylate, are utilized in creating shape-memory polymers, particularly within interpenetrating polymer networks (IPNs). nih.govitu.edu.tr The shape-memory effect in these materials originates from their specific network architecture, which includes both permanent cross-links that "memorize" the original shape and temporary, reversible cross-links that fix a temporary shape. sciepublish.com
In IPNs containing poly(this compound) or related long-chain alkyl acrylates, the mechanism relies on the crystallization and melting of the long alkyl side chains. acs.orgresearchgate.net
Permanent Network (Shape Memory): A covalently cross-linked polymer network (e.g., butyl rubber) forms the stable, permanent structure of the IPN. nih.govitu.edu.tr This network is responsible for storing the material's original, permanent shape. sciepublish.com
Switching Segments (Shape Fixing): The this compound component provides the switching mechanism. At temperatures above the melting point (Tₘ) of the poly(this compound) side chains, the chains are amorphous and flexible, allowing the material to be deformed into a new, temporary shape. When cooled below Tₘ, the dodecyl side chains crystallize, forming physical cross-links that lock the polymer in this temporary shape. nih.govresearchgate.net Reheating the material above Tₘ melts these crystalline domains, releasing the temporary constraints and allowing the permanent network to recover the original shape. nih.gov
Research Findings:
Research on IPNs made from butyl rubber and poly(n-octadecyl acrylate) (PC18A), a similar long-chain acrylate, demonstrates this principle effectively. These IPNs exhibit a complete shape-recovery ratio upon heating above the melting temperature of the alkyl crystals. nih.govitu.edu.tr Crucially, studies show that the properties of these shape-memory IPNs can be tuned by incorporating a second, non-crystallizable hydrophobic monomer like lauryl methacrylate (C12M). nih.govitu.edu.tr The inclusion of the C12 monomer alters the crystallinity and mechanical properties, demonstrating that dodecyl-chain acrylates are a key tool for tailoring the performance of these smart materials. itu.edu.trresearchgate.net This allows for the precise adjustment of stiffness, toughness, and the thermal response of the shape-memory function. itu.edu.tr
| IPN Composition | Switching Segment | Transition Temp. (Tₘ) | Key Properties |
| Butyl Rubber / Poly(n-octadecyl acrylate) nih.govitu.edu.tr | Crystalline poly(n-octadecyl acrylate) side chains | 51-52 °C nih.govitu.edu.tr | Thermally induced shape-memory, high toughness and stretchability nih.govitu.edu.tr |
| Butyl Rubber / Poly(n-octadecyl acrylate-co-lauryl methacrylate) nih.govitu.edu.tr | Crystalline poly(n-octadecyl acrylate) side chains | Tunable by composition nih.govitu.edu.tr | Tunable mechanical and shape-memory properties nih.govitu.edu.tr |
| Poly(dimethyl acrylamide-co-stearyl acrylate/lauryl acrylate) researchgate.net | Crystalline stearyl/lauryl side chains | 29–49.5 °C researchgate.net | Thermoresponsive shape-memory gels with tunable mechanical properties researchgate.net |
Environmental Fate and Ecotoxicological Research on Dodecyl Acrylate
Environmental Release and Distribution Pathways
Dodecyl acrylate (B77674), a monomer used in the production of polymers for various applications, can be released into the environment through several pathways. Its distribution in different environmental compartments is governed by its physicochemical properties.
Atmospheric Partitioning and Degradation
While specific data on the atmospheric partitioning of dodecyl acrylate is limited, its vapor pressure suggests it can exist in the atmosphere as a vapor. atamanchemicals.com In the atmosphere, vapor-phase this compound is expected to be degraded by reacting with photochemically-produced hydroxyl radicals. atamanchemicals.com The estimated half-life for this reaction is approximately 7 hours. atamanchemicals.com This indicates a relatively rapid degradation in the air.
Aquatic and Terrestrial Transport and Distribution
This compound is classified as toxic to aquatic life with long-lasting effects. tcichemicals.comtcichemicals.combasf.com Its release into aquatic environments is a significant concern. Due to its hydrophobic nature, this compound has a low water solubility. chemicalbook.in This property, combined with its potential for polymerization, influences its transport and distribution in water. Spills or releases can lead to the formation of a surface film or partitioning into sediment and organic matter. carlroth.com
In terrestrial environments, this compound's mobility is influenced by its adsorption to soil particles. Its high hydrophobicity suggests a strong tendency to bind to organic matter in the soil, which would limit its transport through the soil column and potential contamination of groundwater. The primary routes of release to land and water are associated with industrial manufacturing, formulation of mixtures, and disposal of materials containing the substance. basf.comcarlroth.com
Biodegradation Studies of this compound and Its Polymers
The biodegradability of this compound and its corresponding polymers is a critical aspect of its environmental profile. Research has explored its degradation under various conditions.
Aerobic and Anaerobic Degradation Pathways
This compound has been shown to be readily biodegradable under aerobic conditions. europa.eu Studies have demonstrated significant biodegradation, with one study showing 80-90% degradation over 28 days. europa.eu The degradation process typically involves the breakdown of the ester linkage.
The monomer acrylamide (B121943), a related compound, has been shown to be biodegradable under both aerobic and anaerobic conditions by various microbial populations. researchgate.netnexidia.fr In aerobic environments, microorganisms can utilize it as a source of carbon and nitrogen. kristujayanti.edu.in Anaerobic degradation of acrylamide has also been observed, often involving a mixed population of microbes. kristujayanti.edu.in While direct studies on the anaerobic degradation of this compound are not widely available, the behavior of similar compounds suggests that breakdown under anaerobic conditions is possible, likely proceeding through different microbial pathways than aerobic degradation. clu-in.orgenviro.wiki
Effect of Molecular Weight on Biodegradation Efficiency
The molecular weight of polymers significantly impacts their biodegradability. Generally, lower molecular weight polymers are more readily biodegradable. gvpress.com High molecular weight polymers, such as poly(this compound), present a larger and more complex structure for microbial enzymes to attack. nih.govnih.gov Studies on other polymers like poly(lactic acid) and poly(lactide-co-glycolide) have shown that lower molecular weight versions of these polymers exhibit a faster degradation rate. gvpress.com For polyacrylates, introducing ester bonds into the polymer backbone can enhance biodegradability by creating points for hydrolytic or enzymatic cleavage, which breaks the polymer down into smaller, more easily biodegradable fragments. researchgate.neta-star.edu.sg
Microbial Degradation Mechanisms (e.g., Poly(acrylic acid) biodegradation)
The microbial degradation of polyacrylates, such as poly(acrylic acid) (PAA), which is structurally related to poly(this compound), has been a subject of research. The initial step in the biodegradation of some polymers like polyacrylamide (PAM) is the deamination to form PAA. nih.govresearchgate.net The subsequent and crucial step is the cleavage of the PAA carbon backbone into smaller molecules. nih.govresearchgate.net
Microorganisms, including bacteria and fungi, can degrade these polymers. kristujayanti.edu.inmdpi.com Some bacteria can utilize polyacrylamide and polyacrylate as carbon sources. researchgate.net The degradation process can be influenced by environmental conditions and the presence of other nutrients. For instance, the presence of glucose has been shown to affect the degradation efficiency of PAM. kristujayanti.edu.in The enzymes involved in breaking down these polymers are a key area of ongoing research, with some studies identifying monooxygenases as being involved in the cleavage of the PAA backbone. nih.gov
Interactive Data Table: Properties Influencing Environmental Fate
| Property | Value | Implication for Environmental Fate |
| Water Solubility | 1μg/L at 20℃ chemicalbook.in | Low mobility in water, tends to partition to sediment. |
| Vapor Pressure | 0.274 Pa at 25℃ chemicalbook.in | Can exist in the vapor phase in the atmosphere. |
| Log Pow (Octanol-Water Partition Coefficient) | 6.5 fishersci.com | High potential for bioaccumulation and adsorption to organic matter. |
| Atmospheric Half-life | ~7 hours atamanchemicals.com | Relatively rapid degradation in the atmosphere. |
| Biodegradability | Readily biodegradable europa.eu | Can be broken down by microorganisms in the environment. |
Interactive Data Table: Biodegradation Studies
| Study Type | Organism/System | Compound | Key Findings |
| Aerobic Biodegradation | Mixed microbial culture | This compound | 80-90% degradation in 28 days. europa.eu |
| Aerobic and Anaerobic Biodegradation | Irrigation canal microbes | Acrylamide | Efficiently removed under aerobic conditions; nitrate-reducing microbes were most effective under anaerobic conditions. researchgate.net |
| Microbial Degradation | Klebsiella sp. | Poly(acrylic acid) | Cleavage of the polymer backbone into smaller molecules. nih.gov |
| Effect of Molecular Weight | In vitro degradation study | Poly(lactic acid) and Poly(lactide-co-glycolide) | Lower molecular weight polymers showed a higher degradation rate. gvpress.com |
Bioaccumulation Potential in Aquatic and Terrestrial Organisms
The bioaccumulation potential of a chemical substance refers to its ability to be absorbed by an organism from the environment and accumulate in its tissues at a concentration higher than that in the surrounding medium. For this compound, this assessment is a key component of its environmental profile. While extensive in-vivo studies are not widely published, assessments are often based on the substance's physicochemical properties, such as its octanol-water partition coefficient (log Kow), and on calculated data. The European Chemicals Agency (ECHA) registration dossier for this compound includes endpoints for bioaccumulation in both aquatic/sediment and terrestrial environments, indicating this is a regulatory consideration for the substance. europa.eu
The Bioconcentration Factor (BCF) is a specific measure used to quantify the bioaccumulation potential of a substance in aquatic organisms, typically fish. oecd.orgoecd.org It is the ratio of the chemical's concentration in the organism to its concentration in the water at steady state.
For this compound, a calculated BCF of 217.4 has been reported. basf.com This value is derived from computational models based on the substance's structure and properties. Regulatory frameworks often use BCF values as a screening tool; for instance, a BCF above 2,000 is a criterion for a substance to be considered "bioaccumulative" under some guidelines. service.gov.uk Based on the calculated BCF of 217.4, one assessment concludes that this compound does not significantly accumulate in organisms. basf.com It is important to note that this is a calculated value and not one derived from direct measurement in fish testing. The substance's log Kow (octanol-water partition coefficient) is 6.5, which can also be used as an indicator of potential bioaccumulation. fishersci.com
| Parameter | Value | Method | Source |
| Bioconcentration Factor (BCF) | 217.4 | Calculated | basf.com |
| log Pow (Kow) | 6.5 | Not Specified | fishersci.com |
Ecotoxicity Assessments for Aquatic Life
Ecotoxicity studies are crucial for understanding the potential harm a chemical can cause to ecosystems. For this compound, assessments have focused on its effects on representative aquatic organisms. These tests are standardized to ensure the data can be used in environmental risk assessments. nih.govnih.gov
Acute toxicity tests measure the adverse effects of a substance over a short period, while chronic tests assess impacts over a longer portion of the organism's life cycle, including effects on reproduction and growth. Studies on this compound have provided critical data for both scenarios.
For the freshwater invertebrate Daphnia magna (water flea), acute toxicity data is available. One study reports a 48-hour median effective concentration (EC50) of 91.4 mg/L. covestro.com However, other data from tests conducted according to OECD Guideline 202 indicate that the acute toxicity (EC50) is greater than the water solubility of the substance. carlroth.com In chronic toxicity testing over 21 days (OECD Guideline 211), the No Observed Effect Concentration (NOEC) for Daphnia magna was also determined to be above the limit of water solubility, with one report noting a NOEC of 0.25 µg/L in a limit test where no toxic effects were observed within the solubility range. basf.comcarlroth.com
| Organism | Test Duration | Endpoint | Value | Source |
| Danio rerio (Zebrafish) | 96 hours | LC50 | 5.74 mg/L | covestro.com |
| Daphnia magna (Water flea) | 48 hours | EC50 | 91.4 mg/L | covestro.com |
| Daphnia magna (Water flea) | 48 hours | EC50 | > Water Solubility | carlroth.com |
| Daphnia magna (Water flea) | 21 days | NOEC | > Water Solubility | carlroth.com |
| Daphnia magna (Water flea) | 21 days | NOEC | 0.25 µg/L (Limit Test) | basf.com |
Research on related compounds, such as dodecylmethylaminoethyl methacrylate (B99206), has shown strong antibacterial activity, particularly under acidic conditions. researchgate.netfrontiersin.org This suggests that acrylates as a class can disrupt microbial populations. The introduction of certain chemicals into an environment can alter the composition of microbial communities, potentially inhibiting beneficial microorganisms and disrupting the ecological balance. researchgate.net Given that this compound is used in the synthesis of polymers, its release into the environment could potentially affect microbial life, although specific research is needed to quantify this impact.
Acute and Chronic Toxicity to Organisms (e.g., Daphnia magna, Danio rerio)
Environmental Risk Assessment Frameworks and Methodologies
Environmental risk assessments for chemicals like this compound are conducted within structured frameworks established by regulatory bodies. These frameworks aim to systematically evaluate the potential for adverse environmental effects. santos.comheraproject.com Methodologies often involve a comparison of the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC).
Leachate is the liquid that percolates through waste in a landfill and picks up dissolved and suspended contaminants. digestedorganics.comsustainability-directory.com It represents a significant potential source of soil and groundwater pollution. digestedorganics.com The environmental concern regarding this compound in this context stems from its use in the production of polymers and other materials that may end up in landfills. mdpi.com
Additives that are not chemically bound to a polymer matrix can leach out over time as the material degrades. researchgate.net Therefore, if products containing this compound polymers are disposed of in landfills, there is a potential for the unreacted monomer or related degradation products to be released into leachate. Analysis of leachate is a method used to monitor the release of such chemicals into the environment. nih.gov The presence of industrial chemicals in leachate is a major concern because wastewater treatment facilities are often not equipped to remove them, leading to their potential release into surface waters and subsequent risk to aquatic ecosystems. digestedorganics.com
Life Cycle Assessment (LCA) Implications
A formal Life Cycle Assessment (LCA) for this compound, conducted according to ISO 14040 standards, evaluates the environmental impacts associated with all stages of its life, from raw material extraction to final disposal. While a comprehensive, publicly available LCA report specifically for this compound is not available, its environmental fate and ecotoxicological profile provide significant insights into the key considerations and potential outcomes of such an assessment. The implications for its life cycle are drawn from its chemical properties, manufacturing processes, use phase, and end-of-life characteristics.
An LCA framework would consider inputs like energy and raw materials (e.g., dodecanol (B89629) and acrylic acid for synthesis) and outputs such as emissions to air, water, and soil at each life cycle stage. researchgate.net Key impact categories relevant to this compound would include global warming potential, aquatic toxicity, and resource depletion. researchgate.netchalmers.se
Environmental Fate and Transport
The environmental distribution of this compound is heavily influenced by its physical and chemical properties. Its low water solubility and high partition coefficient (log Kow) suggest it will predominantly partition to soil and sediment if released into the environment.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C15H28O2 | fujifilm.comtcichemicals.com |
| Water Solubility | 1μg/L at 20℃ | |
| log Pow (Octanol-Water Partition Coefficient) | 6.5 | fishersci.com |
| Vapor Pressure | 0.274 Pa at 25℃ | |
| Adsorption/water - soil (log KOC) | 3.63 | basf.com |
The high log KOC value indicates that adsorption to the solid soil phase is expected. basf.com In contact with water, the substance is expected to hydrolyze slowly. basf.com
Biodegradation
A critical factor in the environmental impact assessment of this compound is its biodegradability. Studies have shown that it is readily biodegradable under aerobic conditions. This property is crucial for its end-of-life assessment, suggesting a lower persistence in the environment compared to non-biodegradable polymers. basf.combasf.com The introduction of ester bonds into the poly(alkyl acrylate) backbone via copolymerization can enhance degradability. a-star.edu.sg
| Test Guideline | Duration | Result | Classification | Source |
|---|---|---|---|---|
| OECD 301B (CO2 Evolution) | 28 days | 90 - 100% | Readily biodegradable | basf.com |
| OECD 301B (CO2 Evolution) | 28 days | 80 - 90% | Readily biodegradable | basf.com |
| Read-across (C12 and C14 mixture) | 28 days | 80 - 90% | Readily biodegradable | europa.eu |
Ecotoxicological Profile
This compound is classified as toxic to aquatic life with long-lasting effects (H411). tcichemicals.comtcichemicals.com This classification has significant implications for the "use" and "end-of-life" stages of its life cycle, particularly concerning potential releases into aquatic environments. An LCA would need to carefully model the potential for aquatic exposure and the resulting ecotoxicological impacts. fishersci.com
Research on coatings containing acrylate monomers of varying chain lengths, including dodecyl, showed that leachates from these coatings exhibit toxicity, although less than commercial biocide-containing alternatives. researchgate.net
| Organism | Test Type | Endpoint | Value | Source |
|---|---|---|---|---|
| Brachydanio rerio (Zebrafish) | Chronic | NOEC (30 days) | 1 µg/L | basf.com |
| Daphnia magna (Water flea) | Chronic | NOEC (21 days) | 0.25 µg/L | basf.com |
| Pseudomonas putida (Bacteria) | - | EC10 | > 10,000 mg/L | basf.com |
NOEC: No Observed Effect Concentration; EC10: Effect Concentration at 10%
The chronic toxicity to fish and aquatic invertebrates at very low concentrations underscores the importance of controlling environmental releases throughout the product's life cycle. basf.com
Advanced Analytical and Characterization Techniques in Dodecyl Acrylate Research
Spectroscopic Analysis for Molecular Structure Elucidation
Spectroscopic methods are fundamental in confirming the chemical identity and structural integrity of dodecyl acrylate (B77674) monomers and their subsequent polymers.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful technique for the detailed structural verification of dodecyl acrylate and its polymers. Both ¹H NMR and ¹³C NMR are utilized to obtain precise information regarding the atomic arrangement.
In the ¹H NMR spectrum of the this compound monomer, distinct signals validate the presence of both the acrylate and the dodecyl chain moieties. Protons associated with the vinyl group typically manifest as multiplets between δ 5.8 and 6.4 ppm. The methylene (B1212753) protons adjacent to the ester oxygen (–O–CH₂–) are identifiable by a peak around δ 4.0-4.2 ppm. d-nb.infomdpi.com A significant, overlapping signal around δ 1.2-1.4 ppm arises from the numerous methylene groups within the dodecyl chain, while the terminal methyl group (–CH₃) produces a characteristic triplet near δ 0.8-0.9 ppm. d-nb.infomdpi.com The disappearance of signals between 5 and 6 ppm in the polymer's spectrum indicates the absence of vinylic protons, confirming polymerization. d-nb.inforesearchgate.net
¹³C NMR spectroscopy provides complementary structural data. The carbonyl carbon of the ester group in poly(this compound) is observed around δ 171.6 ppm. rsc.org The carbon of the –O–CH₂– group is found at approximately 65 ppm, with the carbons of the alkyl chain appearing in the range of δ 14-32 ppm.
Table 1: Representative ¹H NMR Chemical Shifts for this compound and Poly(this compound)
| Protons | Chemical Shift (δ, ppm) in Monomer | Chemical Shift (δ, ppm) in Polymer |
|---|---|---|
| Vinyl (CH₂=CH–) | 5.8 - 6.4 | Absent d-nb.inforesearchgate.net |
| Methylene (–O–CH₂–) | ~4.0 - 4.2 d-nb.infomdpi.com | ~4.0 mdpi.com |
| Methylene (Alkyl Chain) | ~1.2 - 1.4 | ~1.26 mdpi.com |
Fourier Transform Infrared (FT-IR) spectroscopy is a key method for identifying the functional groups in this compound and its polymers. The FT-IR spectrum of the monomer displays several characteristic absorption bands. A prominent band located at approximately 1729-1734 cm⁻¹ is assigned to the C=O stretching vibration of the ester group. d-nb.inforsc.org The C=C stretching of the acrylate's double bond is typically observed around 1636 cm⁻¹. The C-H stretching vibrations of the long alkyl chain produce sharp peaks at approximately 2924 cm⁻¹ and 2853 cm⁻¹. mdpi.com
Upon polymerization, the peak corresponding to the C=C double bond is no longer found, signifying the completion of the polymerization process. mdpi.com The other major bands, including the C=O and C-H stretching vibrations, persist in the spectrum of poly(this compound), confirming that the ester and alkyl functionalities remain intact within the polymer structure. mdpi.com
Table 2: Key FT-IR Absorption Bands for this compound and Poly(this compound)
| Functional Group | Wavenumber (cm⁻¹) | Description |
|---|---|---|
| C-H (Alkyl) | 2924, 2853 mdpi.com | Stretching vibration |
| C=O (Ester) | 1729-1738 mdpi.comrsc.org | Stretching vibration |
| C=C (Alkene) | ~1636 | Stretching vibration (monomer only) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Thermal Analysis for Material Properties
Thermal analysis techniques are critical for assessing the thermal stability and transitional behaviors of materials based on this compound.
Differential Scanning Calorimetry (DSC) is utilized to measure the thermal transitions of poly(this compound), most notably its glass transition temperature (Tg). The Tg is a crucial parameter that indicates the temperature at which the polymer transitions from a rigid, glassy state to a more pliable, rubbery one. The homopolymer of this compound exhibits a low Tg, with reported values around -3°C. This low Tg is a consequence of the long, flexible dodecyl side chains that increase the free volume within the polymer. DSC has also been used to measure the melting temperature (Tm) of crystalline poly(this compound), which is greater than 20°C. google.com
Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability and decomposition characteristics of polymers. For poly(this compound), TGA curves typically indicate a single-step degradation process. The decomposition of the polymer generally begins at temperatures above 200°C, with the primary weight loss occurring at higher temperatures. samipubco.comzulmajimenez.com For instance, one study showed that at 380°C, poly(this compound) experienced a decomposition of 32.42%. samipubco.com The thermal stability can be enhanced by forming nanocomposites, for example, with ZnO, which showed a lower weight loss compared to the pure polymer at the same temperature. samipubco.com TGA is also used to characterize copolymers of this compound. zulmajimenez.com
Table 3: Thermal Properties of Poly(this compound)
| Property | Typical Value | Analytical Technique |
|---|---|---|
| Glass Transition Temperature (Tg) | ~ -3°C | DSC |
| Melting Temperature (Tm) | > 20°C google.com | DSC |
Differential Scanning Calorimetry (DSC)
Chromatography for Molecular Weight and Composition
Chromatographic methods, especially Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), are indispensable for determining the molecular weight and polydispersity index (PDI) of poly(this compound). GPC separates polymer chains based on their hydrodynamic volume in solution. The resulting data, which include the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn), are vital as they profoundly influence the material's physical and mechanical properties.
The molecular weight of poly(this compound) can be tailored through the polymerization technique and reaction parameters. For example, controlled polymerization methods like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are employed to synthesize poly(this compound) with predetermined molecular weights and narrow molecular weight distributions, often with PDI values between 1.1 and 1.2. mdpi.comresearchgate.net GPC analysis, frequently calibrated with polystyrene standards using tetrahydrofuran (B95107) (THF) as the mobile phase, is a standard procedure for characterizing these polymers. researchgate.netsci-hub.seacs.org
Gel Permeation Chromatography (GPC)
Microscopic Techniques for Morphology and Structure
Scanning Electron Microscopy (SEM) is an indispensable tool for visualizing the surface morphology and structure of materials derived from this compound. This technique provides high-resolution images that reveal details about the size, shape, and topography of polymer microspheres, films, and fracture surfaces.
In the study of this compound-based materials, SEM has been used to characterize the morphology of cross-linked this compound microspheres. researchgate.net For example, research on plasticizer-free optical sensors utilized SEM to confirm the spherical morphology of hexanedioldiacrylate (HDDA) cross-linked this compound (DDA) microspheres prepared by photoinitiated dispersion polymerization. researchgate.net These images are crucial for understanding how the spherical shape maximizes the surface area for sensor applications. Typically, for SEM analysis, dry polymer samples are mounted on a stub and sputter-coated with a thin layer of a conductive material like gold or a gold/palladium alloy to prevent charging effects from the electron beam. researchgate.net
SEM is also employed to examine the particle size and distribution of polymer microspheres. In one study, SEM was used to observe poly(ε-caprolactone) microspheres stabilized by poly(this compound). nih.gov The images allowed for the determination of the average particle diameter and particle size distribution, which were found to be influenced by the molecular weight of the poly(this compound) stabilizer. nih.gov
Furthermore, SEM is utilized to investigate the fracture surfaces of polymer blends to understand toughening mechanisms. For instance, the impact fracture surfaces of polylactic acid (PLA) blended with polyacrylate microspheres were observed by SEM to analyze the phase morphology. ncsu.edu In another study, the cross-section of a poly(this compound) coated organohydrogel film was examined using SEM to visualize its core-shell structure. researchgate.net
Table 2: SEM Observations in this compound Research
| Application | Observation | Key Finding | Reference |
|---|---|---|---|
| Optical Sensors | Spherical morphology of cross-linked DDA-HDDA microspheres | Spherical shape maximizes sensor surface area | |
| Polymer Microspheres | Narrowly dispersed poly(ε-caprolactone) microspheres | Particle size is tunable by adjusting PDDA stabilizer molecular weight | nih.gov |
| Polymer Blends | Impact fracture surface of PLA/ACR blends | Elucidates the toughening mechanism of PLA by polyacrylate | ncsu.edu |
| Coated Films | Core-shell structure of PDA@OHG film cross-section | Confirms the successful coating of organohydrogel with polythis compound | researchgate.net |
Rheological and Mechanical Property Characterization
Viscometry and dynamic shear measurements are critical for understanding the flow behavior and viscoelastic properties of this compound polymers and their solutions. These techniques provide insights into how these materials behave under different conditions of stress, strain, and temperature, which is essential for applications such as lubricating oil additives and adhesives.
Viscosity measurements of poly(this compound) and its copolymers in solution are often performed to determine their intrinsic viscosity, which is related to the polymer's molecular weight. researchgate.nettandfonline.com Studies have utilized various methods, including Huggins, Kraemer, and Martin equations (graphical extrapolation) and single-point determination methods, to calculate the intrinsic viscosity and viscometric constants of this compound-based polymers in solvents like toluene (B28343). researchgate.nettandfonline.comresearchgate.net These studies often explore how copolymer composition, such as the inclusion of styrene (B11656) or 1-decene (B1663960), affects the viscosity. researchgate.netresearchgate.net The performance of these polymers as viscosity index improvers in lubricating oils is a key area of investigation, where they are expected to resist changes in oil viscosity with temperature. researchgate.netresearchgate.net
Dynamic shear measurements provide more detailed information about the viscoelastic properties of the material, such as the elastic (storage) modulus (G') and the viscous (loss) modulus (G''). These parameters indicate the material's ability to store and dissipate energy, respectively. For pressure-sensitive adhesives based on acrylic copolymers, dynamic shear tests are performed to determine the shear elastic modulus, yield stress, and maximum stress. mdpi.commdpi.com For example, in a study of water-based acrylic adhesives, dynamic shear tests showed that increasing the 2-ethylhexyl acrylate (2-EHA) content led to an increase in both shear yield strength and maximum shear stress, which was attributed to a higher gel content. mdpi.com Similarly, the effect of acrylic acid and a chain transfer agent on the shear strength of adhesives has been investigated using dynamic shear tests. mdpi.com
In research on terpene-based block copolymers for adhesive applications, dynamic shear measurements revealed that the elastic shear modulus (G') was significantly greater than the viscous modulus (G'') over a range of frequencies, indicating solid-like behavior under ambient conditions. rsc.org
Table 3: Viscometric and Dynamic Shear Properties of this compound-Related Polymers
| Polymer System | Measurement | Key Parameter | Finding | Reference |
|---|---|---|---|---|
| Homopolymer of this compound in toluene | Viscometry | Intrinsic Viscosity | Determined using various calculation methods | researchgate.nettandfonline.com |
| This compound-styrene copolymer in lube oil | Shear Stability & Viscosity Index | Shear Stability | Copolymers showed better performance than the homopolymer | researchgate.net |
| Water-based acrylic adhesive | Dynamic Shear Test | Shear Elastic Modulus, Max. Stress | Properties influenced by comonomer ratio and additives | mdpi.com |
Dynamic Mechanical Analysis (DMA) is a powerful technique used to study the viscoelastic properties of this compound-containing polymers as a function of temperature and frequency. It provides information on the storage modulus (E'), loss modulus (E''), and the damping coefficient (tan δ), which is the ratio of the loss modulus to the storage modulus (E''/E'). The peak of the tan δ curve is often used to determine the glass transition temperature (Tg), which is a critical property of polymers.
DMA has been used to characterize copolymers of 2-hydroxyethyl methacrylate (B99206) with dodecyl methacrylate. nih.gov In the dry state, the Tg of these copolymers was determined from DMA measurements at a frequency of 1 Hz. nih.gov The analysis revealed that copolymers with a certain range of dodecyl methacrylate content exhibited a leathery behavior with high modulus and strength. nih.gov
In the context of soy protein isolate-grafted-acrylate copolymers, DMA was used to measure the storage moduli and damping coefficients of the resulting films. mdpi.com The results showed that the storage modulus of the solidified membrane in the glass transition state was affected by the soy protein isolate content. mdpi.com
For photochemically crosslinked poly(isobornylacrylate-co-isobutylacrylate), DMA was employed to evaluate the storage modulus, dissipation modulus, and tan delta. researchgate.net These experimental data were then modeled using approaches like the time-temperature superposition principle and the Havriliak-Negami model to predict the mechanical properties over a wide frequency range. researchgate.net This type of analysis is crucial for understanding the structure-property relationships in these materials. researchgate.net
The versatility of DMA allows for the characterization of a wide range of acrylate-based materials, from soft hydrogels to rigid films, providing fundamental insights into their mechanical behavior and thermal transitions.
Table 4: DMA Findings in this compound and Related Polymer Research
| Polymer System | Measured Properties | Key Finding | Reference |
|---|---|---|---|
| Copolymers of 2-hydroxyethyl methacrylate and dodecyl methacrylate | Glass Transition Temperature (Tg), Tensile Modulus | Copolymers can be rubberlike or leathery depending on composition | nih.gov |
| Soy protein isolate-grafted-acrylate copolymer | Storage Modulus (E'), Damping Coefficient (tan δ) | Storage modulus is dependent on the soy protein content | mdpi.com |
| Poly(isobornylacrylate-co-isobutylacrylate) | Storage Modulus, Dissipation Modulus, tan δ | DMA data can be modeled to predict mechanical behavior over a broad frequency range | researchgate.net |
Dynamic Mechanical Analysis (DMA)
Advanced Kinetic Measurement Techniques
Understanding the kinetics of polymerization is essential for controlling polymer structure and properties. Several advanced techniques utilize lasers to initiate and probe the polymerization of this compound with high precision.
Pulsed Laser Polymerization-Size Exclusion Chromatography (PLP-SEC) is a powerful method for determining the propagation rate coefficient (k_p) in free-radical polymerization. cmu.edu The technique involves initiating polymerization with short, periodic laser pulses, which creates polymer chains whose length is a direct function of the time between pulses and the propagation rate. cmu.edu The resulting polymer's molecular weight distribution is then analyzed by size-exclusion chromatography (SEC), which reveals a characteristic pattern. The location of inflection points in this distribution allows for the direct calculation of k_p. cmu.edu
PLP-SEC has been successfully used to determine the k_p for the bulk homopolymerization of this compound. Studies have shown a "family-type behaviour" for alkyl acrylates, where the propagation rate coefficient is slightly enhanced for those with larger ester side chains. gwdg.de Research investigating the free-radical homopolymerization of this compound at pressures between 100 and 2,000 bar found that its activation volume for the propagation step was identical to that of methyl acrylate. gwdg.de Further studies have confirmed that for a homologous series of linear alkyl acrylates, including this compound, the k_p values show a similar increase with an increasing number of carbon atoms in the ester side chain in both bulk and solution (toluene and butyl acetate) polymerizations. nih.gov
Table 2: Propagation Rate Coefficients (k_p) for this compound Polymerization via PLP-SEC Data from published research on acrylate polymerization kinetics. gwdg.de
| Monomer | Condition | Key Finding |
|---|---|---|
| This compound (DA) | Bulk, 100-2000 bar | k_p shows a slight enhancement with larger ester size, a family-type behavior for acrylates. gwdg.de |
| This compound (DA) | Solution (Toluene, Butyl Acetate) | k_p values increase with the number of C-atoms in the ester side chain, similar to bulk systems. nih.gov |
Spatially Resolved Pulsed Laser Polymerization (SP-PLP), particularly when combined with Electron Paramagnetic Resonance (EPR) spectroscopy (SP-PLP-EPR), offers unparalleled insight into the termination kinetics of radical polymerization. acs.orguni-goettingen.de This method uses a single laser pulse to create a burst of radicals of nearly identical size. nih.gov By monitoring the decay of the radical concentration over time with high temporal resolution, the termination rate coefficient (k_t) can be measured as a function of the radical chain length. nih.govcanterbury.ac.nz
Studies on long-chain methacrylates, such as dodecyl methacrylate (DMA), which is structurally similar to this compound, have been conducted using SP-PLP-EPR. nih.gov This research has provided strong support for the "composite model" of termination, which posits that the chain-length dependence of k_t is more pronounced for shorter radical chains than for longer ones. nih.govcanterbury.ac.nz For DMA at 0°C, the data revealed specific parameters for the composite model, including a crossover chain length of approximately 50 monomer units, where the nature of the chain-length dependence changes. nih.gov These findings suggest that for methacrylate radicals with large alkyl substituents like the dodecyl group, steric shielding of the radical functionality may influence termination kinetics. nih.gov
Laser Line Deflection (LLD), also known as Wiener's method, is a technique used to measure the mutual diffusion coefficient of a monomer within its polymer matrix. acs.org The method works by detecting the gradient in the refractive index that forms at the interface between the monomer and the polymer. acs.org Because this refractive index gradient is proportional to the concentration gradient, Fick's law of diffusion can be applied to the data to determine the diffusion coefficient. acs.org
This technique has been specifically applied to study the mutual diffusion of this compound (DDA) in low molecular weight poly(this compound) (PDDA). acs.org Researchers prepared PDDA samples of varying molecular weights and monitored their diffusion into DDA. acs.org The experiments confirmed that the system could be described by a single, concentration-independent diffusion coefficient. acs.orgresearchgate.net
Table 3: Mutual Diffusion Coefficients for this compound (DDA) in Poly(this compound) (PDDA) using LLD Data from Pojman et al. acs.org
| PDDA Molecular Weight (g/mol) | Diffusion Coefficient (D) (cm²/s) |
|---|---|
| 1,800 | (1.1 ± 0.2) x 10⁻⁶ |
| 6,000 | (6.8 ± 0.8) x 10⁻⁷ |
| 18,000 | (4.0 ± 0.5) x 10⁻⁷ |
Spatially Resolved Pulsed Laser Polymerization (SP-PLP)
Surface Science Techniques for Interfacial Studies
The interfacial properties of poly(this compound), particularly its interaction with water, are critical for applications such as coatings, adhesives, and hydrophobic surfaces.
Water contact angle (WCA) measurement is a standard method to quantify the wettability of a solid surface. biolinscientific.com It involves placing a droplet of water on the surface and measuring the angle formed at the three-phase (solid-liquid-air) contact line. A high contact angle (>90°) indicates a hydrophobic (water-repelling) surface, while a low angle (<90°) signifies a hydrophilic (water-attracting) surface. Surfaces with a WCA greater than 150° are classified as super-hydrophobic. preprints.org
The long C12 alkyl chain in this compound imparts significant hydrophobicity to its polymer. Studies on the closely related dodecyl methacrylate (LMA) have demonstrated its ability to create super-hydrophobic surfaces. When LMA was used to coat cotton fabrics, the resulting surface exhibited a water contact angle of 156°. preprints.org This high WCA confirms that the long alkyl chains orient away from the substrate, creating a low-energy surface that strongly repels water. preprints.org The combination of this inherent low surface energy with surface roughness can lead to such super-hydrophobic properties. preprints.org
Table 4: Water Contact Angle (WCA) on Surfaces Coated with Long-Chain (Meth)acrylates Data based on findings for Dodecyl Methacrylate (LMA), a close structural analog of this compound. preprints.org
| Substrate | Coating | Reported Water Contact Angle (WCA) | Surface Property |
|---|---|---|---|
| Cotton Fabric | Poly(dodecyl methacrylate) | 156° | Super-hydrophobic |
| PET Fabric | Poly(dodecyl methacrylate) | 153° | Super-hydrophobic |
Occupational Exposure and Safety Considerations in Dodecyl Acrylate Research
Laboratory Handling Protocols and Personal Protective Equipment (PPE)
Safe handling of dodecyl acrylate (B77674) in a laboratory setting requires a comprehensive approach to minimize exposure. scipoly.com This includes both engineering controls and the consistent use of appropriate personal protective equipment (PPE). scipoly.comchemicalbook.com
Standard laboratory handling procedures should include working in well-ventilated areas, such as a chemical fume hood, to control airborne concentrations. scipoly.comtcichemicals.com It is crucial to avoid direct contact with the skin and eyes, as well as the inhalation of vapors or mists. scipoly.comchemicalbook.com Containers should be kept tightly closed when not in use and stored in a cool, dry, and well-ventilated place. chemicalbook.comtcichemicals.com To prevent the buildup of electrostatic charge, explosion-proof equipment and non-sparking tools should be used. scipoly.com
The use of appropriate PPE is mandatory when handling dodecyl acrylate. This includes:
Eye Protection: Chemical safety goggles or glasses with side-shields that conform to government standards such as NIOSH (US) or EN 166 (EU) are necessary to prevent eye contact. scipoly.comchemicalbook.com A face shield may be required in situations with a higher risk of splashing. tcichemicals.com
Hand Protection: Impervious gloves must be worn to prevent skin contact. tcichemicals.com Gloves should be inspected before use and disposed of properly after handling the chemical. scipoly.comchemicalbook.com
Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contamination. scipoly.comfujifilm.com In some situations, a complete suit protecting against chemicals and protective boots may be necessary. scipoly.comtcichemicals.com
Respiratory Protection: If ventilation is inadequate or exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter (e.g., type ABEK) should be used. fishersci.com
General industrial hygiene practices, such as washing hands thoroughly after handling and before breaks, are also critical to prevent exposure. chemicalbook.combldpharm.com
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Recommended Equipment | Standard/Specification Examples |
|---|---|---|
| Eye/Face Protection | Safety glasses with side-shields, Chemical safety goggles, Face shield | NIOSH, EN 166. scipoly.comchemicalbook.com |
| Hand Protection | Impervious gloves | |
| Skin and Body Protection | Lab coat, Protective clothing, Protective boots | |
| Respiratory Protection | NIOSH/MSHA or EN 149 approved respirator with appropriate filter | Type ABEK (EN14387). fishersci.com |
Ventilation Requirements and Inhalation Exposure Minimization
To minimize the risk of inhalation exposure to this compound vapors and mists, adequate ventilation is a primary engineering control. ascent-acrylate.com Local exhaust ventilation is recommended to capture emissions at the source and prevent them from entering the general work area. Handling procedures should be performed in a well-ventilated place, and if vapor or aerosol generation is likely, a closed system or local exhaust should be utilized. tcichemicals.com
In addition to general and local exhaust ventilation, specific measures to reduce inhalation exposure include:
Avoiding the generation of vapor or mist. tcichemicals.com
Using the substance only in a chemical fume hood. scipoly.com
Ensuring that ventilation systems are regularly maintained and functioning correctly.
In situations where engineering controls are not sufficient to maintain exposure below acceptable levels, appropriate respiratory protection must be used. fishersci.com
Spill Management and Environmental Release Prevention
Effective spill management procedures are crucial to mitigate the hazards associated with accidental releases of this compound and to prevent environmental contamination. chemicalbook.com It is classified as toxic to aquatic life with long-lasting effects, making environmental release prevention a priority. chemicalbook.comtcichemicals.comtcichemicals.com
In the event of a spill, the immediate priorities are to ensure personnel safety and contain the spill. tamut.edusouth32.net The following steps should be taken:
Notification and Evacuation: Alert people in the immediate area of the spill and evacuate unnecessary personnel. chemicalbook.comtamut.edu
Ventilation: Ensure adequate ventilation, but avoid actions that could spread the contaminant through the building. tamut.edu
Personal Protective Equipment: Responders must wear appropriate PPE, including respiratory protection, gloves, and safety goggles. tamut.edu
Containment: Prevent further leakage or spillage if it is safe to do so. chemicalbook.com Spills should be prevented from entering drains and surface waters. chemicalbook.comtamut.edu This can be achieved by using absorbent materials, drain plugs, or berms. tamut.edu
Cleanup: Small spills can be soaked up with inert absorbent material such as sand, vermiculite, or a chemical spill pad. chemicalbook.comtamut.edu The collected material should be placed in a suitable, closed, and labeled container for disposal as hazardous waste. chemicalbook.comtamut.edu Large spills may require pumping off the product. basf.combasf.com
Disposal: All cleanup materials and contaminated items must be disposed of in accordance with local, regional, and national hazardous waste regulations. chemicalbook.comfishersci.com
Preventative measures to avoid spills include using suitable and compatible containers for storage, ensuring containers are securely closed when not in use, and conducting regular inspections of container integrity. ouhsc.edu
Regulatory Science and Classification (e.g., Mutagenicity, Reproductive Toxicity)
This compound is subject to various regulatory classifications based on its potential health and environmental hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation. fujifilm.comnih.gov It is also recognized as a skin sensitizer. fujifilm.comtcichemicals.com
Regarding its toxicological profile:
Mutagenicity: There is currently no data available to classify this compound for germ cell mutagenicity. fishersci.comsynquestlabs.com
Carcinogenicity: this compound is not listed as a carcinogen by IARC, NTP, ACGIH, or OSHA. fishersci.com However, long-term studies on its carcinogenic potential are not conclusive. ascent-acrylate.com
Reproductive Toxicity: There is no available data to classify this compound for reproductive toxicity. fishersci.comsynquestlabs.com Some safety data sheets for products containing this compound indicate a suspicion of damaging fertility or the unborn child, though this is often based on the presence of other components in the mixture. scipoly.comcarlroth.com
Specific Target Organ Toxicity (STOT): It is classified for single exposure, with the potential to cause respiratory irritation. fujifilm.comfishersci.com There is no classification for repeated exposure based on available data. fishersci.com
Table 2: GHS Hazard Classifications for this compound
| Hazard Classification | GHS Category | Hazard Statement |
|---|---|---|
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. fujifilm.com |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation. fujifilm.com |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction. fujifilm.com |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. fujifilm.com |
| Hazardous to the Aquatic Environment, Long-term Hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects. fujifilm.com |
Research on Occupational Exposure Levels and Health Effects
Research on the occupational health effects of acrylates, including this compound, has been ongoing. Studies have monitored workers in chemical plants producing acrylic acid and its esters. researchgate.netnih.gov These studies have generally found that when exposure levels are kept low and within permissible limits, there are no significant differences in health outcomes between exposed and control groups. researchgate.netnih.gov However, occasional exceeding of maximum allowable concentrations has been noted, most frequently for butyl acrylate. nih.gov
Workers in industries such as nail salons, where acrylate-containing products are used, have reported a higher incidence of respiratory and neurologic symptoms, such as nose and throat irritation and headaches, compared to control groups. researchgate.net While these studies often involve mixtures of various volatile organic compounds, they highlight the potential for adverse health effects from occupational exposure to acrylates.
For polymers containing this compound, inhalation of respirable particles can be a concern, particularly for high molecular weight, water-insoluble polymers. industrialchemicals.gov.au High-level or frequent exposure may lead to lung overloading effects. industrialchemicals.gov.au Therefore, maintaining exposure levels below recommended limits, such as the Australian recommended exposure standard for dust of 10 mg/m³, is crucial. industrialchemicals.gov.au
Long-term monitoring of the health of workers exposed to acrylates is considered desirable, given the potential for long-term health effects. researchgate.netnih.gov
Q & A
Q. What are the key physicochemical properties of dodecyl acrylate relevant to polymer synthesis, and how are they experimentally determined?
this compound (C₁₅H₂₈O₂, MW 240.38) is a long-chain alkyl acrylate monomer with a glass transition temperature (Tg) of -3°C for its homopolymer . Key properties include:
- Molecular structure : Confirmed via NMR or FT-IR spectroscopy, referencing IUPAC Standard InChIKey (PBOSTUDLECDBNL-UHFFFAOYSA-N) .
- Thermal transitions : Measured using Differential Scanning Calorimetry (DSC) to identify Tg and decomposition temperatures .
- Solubility : Assessed through miscibility studies in solvents like toluene or hexane, though specific solubility data may require empirical determination .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- PPE : Wear nitrile gloves (JIS T 8116), chemical safety goggles (JIS T 8147), and lab coats to prevent skin/eye contact (H315, H319) .
- Ventilation : Use local exhaust ventilation to minimize inhalation of vapors (H335) .
- Spill management : Absorb leaks with sand or inert materials; avoid aqueous cleanup to prevent environmental release (H411) .
Q. How does the alkyl chain length of acrylate monomers influence polymer properties?
Longer alkyl chains (e.g., dodecyl vs. methyl acrylate) reduce Tg due to increased chain flexibility. For example, poly(this compound) has a Tg of -3°C, whereas poly(methyl acrylate) exhibits a Tg of 6°C . This is determined via DSC and correlated with monomer hydrophobicity and polymer backbone mobility.
Advanced Research Questions
Q. How can researchers design experiments to study the polymerization kinetics of this compound?
- Initiator selection : Use thermal initiators (e.g., AIBN) at concentrations between 0.1–1 wt% in bulk polymerization .
- Kinetic analysis : Employ gravimetric methods or real-time Fourier Transform Infrared (FT-IR) spectroscopy to monitor conversion rates. For diffusion-limited systems, Laser Line Deflection (LLD) quantifies mutual diffusion coefficients (e.g., ~10⁻⁷ cm²/s in poly(this compound)) .
- Temperature control : Conduct isothermal experiments (e.g., 60–90°C) to isolate termination and propagation rate dependencies .
Q. What advanced analytical techniques resolve this compound in complex mixtures?
- GC×GC-HRMS : Two-dimensional gas chromatography with high-resolution mass spectrometry separates co-eluting compounds (e.g., distinguishing this compound from 2,4-di-t-butyl-6-nitrophenol) .
- Pyrene fluorescence : Probes microenvironmental changes during diffusion, validated against LLD data .
Q. How can contradictions in reported diffusion coefficients for this compound be resolved?
Discrepancies arise from molecular weight variations in polymer matrices or measurement techniques. For example:
Q. What strategies mitigate oxygen inhibition in radical polymerization of this compound?
- Oxygen scavenging : Add reducing agents (e.g., ascorbic acid) or purge reactors with nitrogen/argon .
- Sealed systems : Use Schlenk lines or gloveboxes for oxygen-sensitive reactions.
- Initiator optimization : Select peroxides (e.g., benzoyl peroxide) with lower oxygen sensitivity than azo-compounds .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
